BIO-2007817
Description
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Properties
Molecular Formula |
C32H36N6O3 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S)-1-[(6R)-3-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-6-propan-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]-2-methoxy-2-(1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C32H36N6O3/c1-21(2)28-20-38-29(19-37(28)32(40)30(41-4)25-16-33-35(3)18-25)26(17-34-38)22-11-13-24(14-12-22)31(39)36-15-7-9-23-8-5-6-10-27(23)36/h5-6,8,10-14,16-18,21,28,30H,7,9,15,19-20H2,1-4H3/t28-,30-/m0/s1 |
InChI Key |
FFUVDKANSJZSAK-JDXGNMNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BIO-2007817: A Molecular Glue for Parkin Activation in Neurodegenerative Disease
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-2007817 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1][2] Functioning as a "molecular glue," this compound enhances the ability of phospho-ubiquitin (pUb) to activate Parkin, a key protein implicated in the pathogenesis of early-onset Parkinson's disease (EOPD).[3][4][5] Mutations in the PARK2 gene, which encodes Parkin, lead to impaired removal of damaged mitochondria (mitophagy), contributing to neuronal cell death.[6] this compound offers a promising therapeutic strategy by restoring the function of mutated Parkin, thereby promoting mitochondrial quality control.[7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on Parkin activation, quantitative biochemical data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Core Mechanism of Action: A Molecular Glue Approach
This compound's primary mechanism of action is to stabilize the interaction between Parkin and its activator, phospho-ubiquitin (pUb).[3][4][8] In healthy cells, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria and phosphorylates ubiquitin. This pUb then recruits and activates Parkin. Activated Parkin, in turn, ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation through mitophagy.[4][5]
In individuals with certain PARK2 mutations, the ability of Parkin to be activated by pUb is compromised.[3] this compound acts as a molecular glue by binding to a complex of Parkin and pUb.[3][4] Specifically, it binds to the RING0 domain of Parkin, adjacent to the pUb binding site, and makes contact with both molecules.[3][4][5] This ternary complex formation enhances the affinity of pUb for Parkin, promoting the release of Parkin's catalytic RING2 domain and leading to its activation.[3][5][8] This allosteric modulation allows this compound to rescue the function of some EOPD-associated Parkin mutants, such as R42P and V56E.[3][4][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and binding characteristics of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (μM) | Notes |
| TR-FRET Autoubiquitination | EC50 | 0.17 | Measures the autoubiquitination of Parkin.[1][2] |
| Miro1 Ubiquitination | EC50 | 0.17 | Measures the ubiquitination of the Parkin substrate Miro1.[1] |
Table 2: Binding Affinity of this compound and Related Compounds
| Interacting Molecules | Compound | Dissociation Constant (Kd) (μM) | Method |
| Parkin R0RB:2xpUb Complex | This compound | 0.02 | Isothermal Titration Calorimetry (ITC) |
| Parkin R0RB:2xpUb Complex | BIO-2007818 (inactive diastereomer) | 3.0 | Isothermal Titration Calorimetry (ITC) |
| Parkin R0RB | This compound | No binding | Isothermal Titration Calorimetry (ITC) |
| Parkin R0RB:pUbl Complex | This compound | 0.05 | Isothermal Titration Calorimetry (ITC) |
Data extracted from a study by Sauvé et al. and may require referencing the specific publication for full context.
Key Experimental Protocols
Parkin Autoubiquitination Assay (TR-FRET)
This assay quantitatively measures the E3 ligase activity of Parkin through its autoubiquitination.
-
Reagents: Recombinant human Parkin, ubiquitin, E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH7), ATP, TR-FRET detection reagents (e.g., terbium-labeled anti-GST antibody and fluorescently labeled streptavidin-biotinylated ubiquitin).
-
Procedure:
-
A reaction mixture containing Parkin, ubiquitin, E1, E2, and ATP is prepared in assay buffer.
-
This compound or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.
-
The reaction is incubated at 37°C to allow for ubiquitination to occur.
-
The reaction is stopped, and TR-FRET detection reagents are added.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of Parkin autoubiquitination.
-
-
Data Analysis: EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Miro1 Ubiquitination Assay (Western Blot)
This assay assesses the ability of activated Parkin to ubiquitinate one of its key mitochondrial substrates, Miro1.
-
Reagents: Recombinant human Parkin, recombinant Miro1, ubiquitin, E1, E2, ATP, this compound.
-
Procedure:
-
The ubiquitination reaction is assembled as described for the autoubiquitination assay, with the inclusion of Miro1.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is quenched with SDS-PAGE loading buffer.
-
Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies specific for Miro1 to detect ubiquitinated forms (seen as higher molecular weight bands).
-
-
Data Analysis: The intensity of the bands corresponding to ubiquitinated Miro1 is quantified using densitometry.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of this compound to the Parkin:pUb complex.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of the Parkin:pUb complex is loaded into the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is analyzed to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Signaling Pathway of Parkin Activation by this compound
Caption: Mechanism of this compound-mediated Parkin activation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 3. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early-onset Parkinson's: Novel drug molecule may fight development [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to BIO-2007817: A Positive Allosteric Modulator of Parkin
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-2007817 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1] As a key regulator of mitochondrial quality control, Parkin's dysfunction is strongly implicated in the pathogenesis of Parkinson's disease. This compound enhances the catalytic activity of Parkin, promoting its autoubiquitination and the ubiquitination of mitochondrial substrates such as Miro1.[1][2] Its unique mechanism of action, acting as a "molecular glue" to stabilize the interaction between Parkin and phosphorylated ubiquitin, presents a promising therapeutic strategy for restoring Parkin function in disease states.[3][4][5][6] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a molecular glue, enhancing the interaction between Parkin and phosphorylated ubiquitin (pUb).[3][4][5][6] In the canonical PINK1/Parkin pathway, PINK1 kinase phosphorylates ubiquitin on serine 65, and this pUb then binds to and activates Parkin. This compound binds to a pocket on the RING0 domain of Parkin, adjacent to the pUb binding site.[4][5][6] This binding event stabilizes the Parkin:pUb complex, leading to a more sustained activation of Parkin's E3 ligase activity.[4][5][6] This enhanced activity results in increased autoubiquitination of Parkin and more efficient ubiquitination of mitochondrial substrates, priming damaged mitochondria for mitophagy.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| EC50 (Parkin Autoubiquitination) | 0.17 µM | TR-FRET | [1] |
| Maximal Efficacy (Parkin Autoubiquitination) | ~20 µM | Western Blot | [1] |
Table 2: Binding Affinities of this compound to Parkin Complexes
| Interacting Molecules | Dissociation Constant (Kd) | Assay | Reference |
| This compound + R0RBR:2xpUb | 0.13 µM | Isothermal Titration Calorimetry | [4] |
| BIO-2007818 (inactive diastereomer) + R0RBR:2xpUb | 19 µM | Isothermal Titration Calorimetry | [4] |
| This compound + R0RBR | No significant binding | Isothermal Titration Calorimetry | [4] |
| pUbl + R0RBR | 120 µM | Isothermal Titration Calorimetry | [4] |
| pUbl + R0RBR + this compound | 0.05 µM | Isothermal Titration Calorimetry | [4] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Parkin Autoubiquitination
This assay quantitatively measures the autoubiquitination of Parkin in a high-throughput format.
Materials:
-
Recombinant human Parkin protein
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UBE2L3)
-
Terbium-labeled ubiquitin (donor)
-
Fluorescein-labeled ubiquitin (acceptor)
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), Terbium-ubiquitin (e.g., 10 nM), and Fluorescein-ubiquitin (e.g., 100 nM) in assay buffer.
-
Add recombinant Parkin protein to the reaction mixture to a final concentration of approximately 100 nM.
-
Dispense the Parkin-containing reaction mixture into the wells of a 384-well plate.
-
Add this compound or vehicle control (DMSO) to the wells at various concentrations.
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (Fluorescein).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the concentration of this compound to determine the EC50 value.
In Organello Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mitochondrial substrates in a more physiologically relevant context.
Materials:
-
HeLa or SH-SY5Y cells
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone)
-
Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Recombinant E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Antibodies against mitochondrial proteins (e.g., Mfn2, Miro1, Tom20) and ubiquitin.
Procedure:
-
Culture cells to ~80% confluency.
-
Induce mitochondrial damage by treating the cells with 10 µM CCCP for 2-4 hours.
-
Harvest the cells and isolate mitochondria using a Dounce homogenizer and differential centrifugation.
-
Resuspend the isolated mitochondria in the ubiquitination reaction buffer.
-
Set up the ubiquitination reaction by adding E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 5 µM) to the mitochondrial suspension.
-
Add this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against mitochondrial substrates and ubiquitin to visualize ubiquitination.
Western Blot for Parkin Autoubiquitination and Miro1 Ubiquitination
This method is used to visualize the increase in ubiquitination of Parkin and its substrate Miro1 in the presence of this compound.
Materials:
-
Recombinant Parkin and Miro1 proteins
-
E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Parkin, Miro1, and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Set up an in vitro ubiquitination reaction as described in the in organello assay, but using purified recombinant Parkin and Miro1 proteins instead of mitochondria.
-
Incubate the reactions with varying concentrations of this compound.
-
Stop the reactions and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Parkin, Miro1, or ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound enhances Parkin activation and mitophagy signaling.
Experimental Workflow Diagram
Caption: Workflow for the in organello ubiquitination assay.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Autoregulation of Parkin activity through its ubiquitin-like domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BIO-2007817: A Technical Whitepaper on the Discovery and Development of a Novel Parkin Activator
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BIO-2007817 is a novel, potent, and selective small-molecule positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin. Developed by Biogen, this compound belongs to the tetrahydropyrazolo-pyrazine (THPP) class of molecules. It has emerged from discovery efforts as a promising pharmacological tool to investigate the PINK1/Parkin signaling pathway and as a potential therapeutic lead for neurodegenerative diseases, particularly early-onset Parkinson's disease (EOPD), which is often linked to mutations in the PRKN gene. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological context and the workflows used to characterize it.
Introduction: The Rationale for Parkin Activation
Mutations in the PRKN gene, which encodes the Parkin protein, are a significant cause of autosomal recessive juvenile parkinsonism, a form of EOPD.[1] Parkin plays a critical role in mitochondrial quality control by identifying and targeting damaged mitochondria for degradation through a process known as mitophagy.[1] In a healthy cell, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria and phosphorylates ubiquitin (pUb) and the ubiquitin-like (Ubl) domain of Parkin. This initiates a feed-forward mechanism where phosphorylated Parkin is recruited to the mitochondria and activated, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent clearance of the dysfunctional organelle. Loss-of-function mutations in Parkin disrupt this process, leading to the accumulation of damaged mitochondria, cellular stress, and ultimately, neuronal cell death.
Pharmacological activation of Parkin, therefore, represents a compelling therapeutic strategy to restore this crucial cellular maintenance pathway. This compound was developed to address this therapeutic hypothesis.
Discovery of this compound
This compound was identified through a high-throughput screening campaign designed to find small molecules that could enhance the E3 ligase activity of wild-type Parkin in the presence of pUb.[2][3] The screening and subsequent lead optimization efforts led to the identification of the THPP scaffold as a promising starting point. Structure-activity relationship (SAR) studies on this series culminated in the discovery of this compound as the most potent compound.[2][3]
Mechanism of Action: A "Molecular Glue"
This compound functions as a positive allosteric modulator of Parkin.[2][3] It does not directly activate Parkin in the absence of pUb but rather enhances the ability of pUb to activate the enzyme.[3][4][5] This mechanism has been described as that of a "molecular glue," where this compound binds to a pocket on the RING0 domain of Parkin, adjacent to the pUb binding site.[4][5] This interaction stabilizes the Parkin-pUb complex, promoting the release of the catalytic RING2 domain from its autoinhibited state and thereby increasing Parkin's ubiquitin ligase activity.[4][5]
Signaling Pathway Diagram
Caption: PINK1/Parkin signaling pathway and the molecular glue mechanism of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity
| Assay Type | Parameter | Value | Reference |
| TR-FRET Parkin Autoubiquitination | EC50 | 0.17 µM | [6][7][8] |
| Parkin Autoubiquitination (Western Blot) | Maximal Efficacy | ~20 µM | [6][8] |
Table 2: Cellular Activity and Properties
| Assay Type | Cell Line | Observation | Reference |
| Parkin Translocation to Mitochondria | HeLa | No significant change in translocation rate | [2][3] |
| Mitophagy (MitoQC assay) | SH-SY5Y | Did not promote mitophagy | [2][3] |
| Rescue of Parkin EOPD Mutants (in organello) | - | Partially rescues activity of R42P and V56E mutants | [4][5] |
| Rescue of Parkin EOPD Mutants (mitophagy) | U2OS | Partially rescues mitophagy for R42P and V56E mutants | [7][9] |
Note: In vivo efficacy and detailed pharmacokinetic data for this compound are not publicly available at the time of this writing.
Experimental Protocols
Detailed, step-by-step protocols for the characterization of this compound have not been fully disclosed in the primary literature. The following sections describe the general methodologies employed in the key assays based on published information.
TR-FRET Parkin Autoubiquitination Assay
This assay was used as the primary high-throughput screen to identify Parkin activators. It measures the autoubiquitination of Parkin, which brings a donor fluorophore into close proximity with an acceptor fluorophore, resulting in a FRET signal.
General Protocol:
-
Recombinant wild-type Parkin is incubated with E1 and E2 ubiquitin-conjugating enzymes, biotinylated-ubiquitin, ATP, and phospho-ubiquitin in an appropriate assay buffer.
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 3 hours).[2]
-
The reaction is stopped, and a detection mix containing a terbium-cryptate-labeled anti-tag antibody (donor) and a d2-labeled streptavidin (acceptor) is added.
-
After incubation, the time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET ratio is calculated, and data are fitted to a dose-response curve to determine the EC50 value.
Parkin Autoubiquitination and Substrate Ubiquitination by Western Blot
This orthogonal biochemical assay provides a more direct visualization of Parkin's enzymatic activity.
General Protocol:
-
The ubiquitination reaction is assembled similarly to the TR-FRET assay, containing recombinant Parkin, E1, E2, ubiquitin, ATP, and pUb. For substrate ubiquitination, a recombinant substrate such as Miro1 is also included.[2][3]
-
This compound is added at a range of concentrations.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped by adding SDS-PAGE loading buffer and heating.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Parkin or the substrate (e.g., Miro1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in higher molecular weight species indicates ubiquitination.
Experimental Workflow Diagram
Caption: Generalized workflow for the Western blot-based Parkin ubiquitination assay.
In Organello Ubiquitination Assay
This assay assesses Parkin's ability to ubiquitinate mitochondrial proteins in a more physiologically relevant context.
General Protocol:
-
Mitochondria are isolated from cultured cells (e.g., HeLa). To induce PINK1 stabilization, cells can be treated with a mitochondrial uncoupler like CCCP prior to isolation.[7][9]
-
The isolated mitochondria are incubated with recombinant Parkin, E1, E2, ubiquitin, ATP, and the compound of interest (this compound).[7][9]
-
The reaction is incubated to allow for the ubiquitination of mitochondrial outer membrane proteins.
-
The reaction is stopped, and the mitochondrial pellet is lysed.
-
The lysate is analyzed by Western blot for the ubiquitination of specific mitochondrial substrates, such as Mitofusin-2 (Mfn2).[7][9]
Discussion and Future Directions
This compound is a landmark compound in the study of Parkin biology. It has provided invaluable proof-of-concept for the pharmacological activation of Parkin through allosteric modulation. Its "molecular glue" mechanism of action is a novel and elegant approach to stabilizing a protein-protein interaction that is crucial for enzyme activation.
The preclinical data generated to date demonstrate robust activity in biochemical and in organello assays, including the rescue of function for some EOPD-associated Parkin mutants.[4][5][7][9] However, the translation of this in vitro activity to cellular effects, such as the induction of mitophagy in the cell lines tested, has been challenging.[2][3] The reasons for this disconnect are not fully understood but may relate to the specific cellular context, the potency of the compound, or its pharmacokinetic properties within the cell.
Future development of Parkin activators will likely focus on:
-
Improving Cellular Potency and Efficacy: Optimizing the chemical scaffold to enhance the induction of mitophagy in cellular models.
-
In Vivo Characterization: Conducting pharmacokinetic and pharmacodynamic studies in animal models of Parkinson's disease to assess brain penetrance, target engagement, and therapeutic efficacy.
-
Broadening the Scope: Investigating the therapeutic potential of Parkin activators in other diseases where mitochondrial dysfunction is implicated.
Conclusion
This compound represents a significant advancement in the quest for disease-modifying therapies for Parkinson's disease. As a potent and specific positive allosteric modulator of Parkin, it has validated a key therapeutic hypothesis and provided a critical tool for further research. While challenges remain in translating its biochemical activity into robust cellular and in vivo effects, the discovery and development of this compound have paved the way for the next generation of Parkin activators with the potential to make a meaningful impact on the lives of patients with neurodegenerative diseases.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
BIO-2007817: A Molecular Glue for Parkin Activation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIO-2007817, a novel small molecule activator of the E3 ubiquitin ligase Parkin. Mutations in the Parkin gene (PRKN) are a common cause of autosomal recessive early-onset Parkinson's disease. This compound acts as a molecular glue, enhancing the activation of Parkin and offering a promising therapeutic strategy for Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction.
Mechanism of Action
Under normal physiological conditions, the kinase PINK1 accumulates on damaged mitochondria and phosphorylates ubiquitin (pUb) and the ubiquitin-like (Ubl) domain of Parkin. This phosphorylation cascade leads to the recruitment and activation of Parkin, which then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondria for degradation through a process known as mitophagy.
This compound functions as a positive allosteric modulator (PAM) of Parkin. It acts as a "molecular glue" that stabilizes the interaction between phospho-ubiquitin (pUb) and the RING0 domain of Parkin.[1][2][3] This enhanced binding promotes a conformational change in Parkin, leading to the release of its catalytic RING2 domain and subsequent activation of its E3 ligase activity.[2][3][4] This mechanism is particularly significant as it can rescue the function of certain Parkin mutants associated with early-onset Parkinson's disease.[1][3][4]
Signaling Pathway and Mechanism of Action of this compound
References
Structural Basis of Parkin Activation by the Molecular Glue BIO-2007817
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations leading to the dysfunction of the E3 ubiquitin ligase Parkin are a primary cause of autosomal recessive early-onset Parkinson's disease (EOPD).[1][2] Parkin is a critical component of the cellular machinery responsible for clearing damaged mitochondria (mitophagy), a process essential for neuronal health. In its basal state, Parkin is autoinhibited, requiring a complex, multi-step activation cascade initiated by the kinase PINK1 on the mitochondrial surface.[2][3] The development of small molecules that can directly and potently activate Parkin represents a promising therapeutic strategy. This document elucidates the structural and mechanistic basis of Parkin activation by BIO-2007817, a novel small-molecule positive allosteric modulator.[4][5] this compound functions as a "molecular glue," enhancing the natural activation process by stabilizing the interaction between Parkin and phospho-ubiquitin (pUb), leading to the release of Parkin's catalytic domain and subsequent ubiquitination of mitochondrial substrates.[1][6][7][8] This guide provides a comprehensive overview of the activation pathway, quantitative binding and activity data, detailed experimental protocols, and the therapeutic potential of this mechanism.
The Canonical PINK1/Parkin Activation Pathway
Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane.[3] This initiates a signaling cascade:
-
Phosphorylation of Ubiquitin: Stabilized PINK1 phosphorylates ubiquitin (Ub) at the Ser65 position, creating phospho-ubiquitin (pUb) on the mitochondrial surface.[1][3]
-
Parkin Recruitment and Initial Activation: Cytosolic, autoinhibited Parkin is recruited to the mitochondria by binding to this pUb via its RING1 domain.[9] This interaction induces a conformational change that releases Parkin's N-terminal ubiquitin-like (Ubl) domain.[10]
-
Phosphorylation of Parkin: The now-accessible Ubl domain is phosphorylated by PINK1, also at Ser65.[2][11]
-
Full Activation: The phosphorylated Ubl (pUbl) domain docks onto Parkin's RING0 domain. This binding event displaces the catalytic RING2 domain (also known as the Rcat domain), fully relieving autoinhibition and enabling Parkin to ubiquitinate mitochondrial substrate proteins, thereby flagging the damaged organelle for degradation.[2][10][11]
This compound: A Molecular Glue Stabilizing the Active State
This compound is a potent, cell-permeable small molecule from the tetrahydropyrazolo-pyrazine (THPP) series that activates Parkin through a distinct, allosteric mechanism.[5][7] It acts as a "molecular glue" that enhances a natural, but transient, interaction within the Parkin activation cycle.[1][7]
The core mechanism involves:
-
Ternary Complex Formation: this compound does not bind with high affinity to Parkin or pUb alone. Instead, it binds specifically and potently to the complex formed between Parkin and pUb.[7][12]
-
Binding Interface: The crystal structure of a closely related analog (BIO-1975900) reveals that the compound binds at the interface between Parkin's RING0 domain and pUb.[1][7][8][13] It forms contacts with residues from both molecules, effectively "gluing" them together.
-
Stabilization and Activation: This binding event dramatically increases the affinity of pUb for the RING0 domain.[12] This stabilization promotes the allosteric release of the catalytic Rcat (RING2) domain, mimicking the final step of canonical activation but without the absolute requirement for Ubl domain phosphorylation.[1][7] This Ubl-independent mechanism is crucial for its ability to rescue certain Parkin mutants.[14]
Quantitative Analysis of this compound-Parkin Interaction
The efficacy of this compound has been quantified through various biochemical and biophysical assays.
Table 1: Biochemical Potency of this compound
This table summarizes the half-maximal effective concentration (EC₅₀) for Parkin activation.
| Compound | Assay Type | EC₅₀ (µM) | Reference(s) |
| This compound | TR-FRET | 0.17 | [4][15] |
Table 2: Binding Affinities (Kd) Determined by Isothermal Titration Calorimetry (ITC)
ITC experiments reveal the thermodynamic details of the molecular glue interaction, highlighting its dependency on the presence of pUb or pUbl. The Parkin R0RB construct (RING0-RING1-IBR) was used in these assays.
| Titrant (in Syringe) | Sample (in Cell) | Dissociation Constant (Kd) | Key Finding | Reference(s) |
| This compound | R0RB : 2x pUb | ~10 nM | Potent binding to the Parkin:pUb complex. | [8][13] |
| BIO-2007818 (diastereomer) | R0RB : 2x pUb | ~1.5 µM | Binding is highly stereospecific (150-fold lower affinity). | [8][12] |
| This compound | R0RB (alone) | > 50 µM | Negligible binding without pUb, confirming pUb-dependent action. | [7][12][13] |
| This compound | R0RB (K211N mutant) : 2x pUb | No high-affinity binding | The K211N mutation in the RING0 pUb-binding site abolishes the interaction. | [8][12] |
| This compound | R0RB : pUbl | 1.1 µM | Also binds to the Parkin:pUbl complex, but with lower affinity than pUb. | [8][12] |
| pUbl | R0RB | 1.2 mM | pUbl binds very weakly to Parkin on its own. | [12] |
| pUbl | R0RB + this compound | 0.5 µM | This compound dramatically increases the affinity of pUbl for Parkin (~2400-fold). | [12] |
Detailed Experimental Methodologies
The characterization of this compound relied on several key experimental techniques.
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and various Parkin complexes.
-
Methodology:
-
Protein Preparation: Recombinant Parkin constructs (e.g., R0RB) and phosphorylated ubiquitin (pUb) or Ubl (pUbl) are expressed and purified.
-
Complex Formation: The Parkin:pUb complex is pre-formed by incubating the components at a defined molar ratio.
-
Titration: A solution of this compound (typically 100-200 µM) in the syringe is titrated in small aliquots into the sample cell containing the Parkin complex (typically 10-20 µM) at a constant temperature (e.g., 25°C).
-
Data Acquisition: The heat released or absorbed upon each injection is measured by the microcalorimeter.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.
-
In Vitro Ubiquitination Assays
-
Objective: To measure the E3 ligase activity of Parkin by monitoring its autoubiquitination or the ubiquitination of a known substrate like Miro1.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing human E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, ATP, and recombinant full-length Parkin.
-
Activation: The reaction is initiated in the presence or absence of pUb and varying concentrations of this compound. For substrate ubiquitination, a recombinant substrate such as the soluble portion of Miro1 is included.[5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer and boiling.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blot using antibodies against Parkin or the substrate. The appearance of higher molecular weight, polyubiquitinated species indicates E3 ligase activity.[4][5]
-
In Organello Ubiquitination Assay
-
Objective: To assess the ability of this compound to activate Parkin in a more physiologically relevant context, using mitochondria isolated from cells.[14]
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HEK293) are treated with a mitochondrial depolarizing agent like CCCP to induce the stabilization of endogenous PINK1.
-
Mitochondrial Isolation: Mitochondria are isolated from the treated cells by differential centrifugation.
-
Reconstitution Reaction: The isolated mitochondria (now decorated with active PINK1 and pUb) are incubated with recombinant Parkin, ubiquitin, ATP, and either DMSO (vehicle) or this compound.
-
Analysis: After incubation, the mitochondrial fractions are lysed, and the ubiquitination status of endogenous mitochondrial proteins, such as Mitofusin-2 (Mfn2), is assessed by Western blot.[14] An increase in ubiquitinated Mfn2 indicates successful Parkin activation.
-
Therapeutic Implications and Conclusion
The structural and mechanistic understanding of this compound has significant therapeutic implications. By acting as a molecular glue, it circumvents the need for a fully intact canonical signaling pathway. This is particularly relevant for rescuing Parkin mutants found in EOPD, such as R42P and V56E, which have defects in the Ubl domain and are poorly activated by the standard PINK1 pathway.[1][7][13] this compound has been shown to partially rescue the activity of these mutants in cellular and in organello assays.[1][14]
References
- 1. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diamond.ac.uk [diamond.ac.uk]
- 4. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 5. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and characterization of Parkin-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
BIO-2007817 in Early-Onset Parkinson's Disease: A Technical Guide
Introduction
Early-onset Parkinson's disease (EOPD), a neurodegenerative disorder affecting individuals under the age of 50, is frequently linked to mutations in the PRKN gene, which encodes the protein parkin.[1] Parkin, an E3 ubiquitin ligase, plays a critical role in mitochondrial quality control by identifying and targeting damaged mitochondria for degradation through a process known as mitophagy.[1][2] Mutations in parkin can impair this process, leading to the accumulation of dysfunctional mitochondria, cellular stress, and the eventual death of dopaminergic neurons. BIO-2007817, a novel small molecule from the tetrahydropyrazolo-pyrazine (THPP) family developed by Biogen, has emerged as a promising therapeutic candidate for EOPD.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers in the field of neurodegenerative disease and drug development.
Mechanism of Action: A Molecular Glue for Parkin Activation
This compound functions as a "molecular glue," enhancing the activation of both wild-type and certain mutant forms of parkin.[1][3] The activation of parkin is a multi-step process initiated by the kinase PINK1, which accumulates on the outer membrane of damaged mitochondria. PINK1 phosphorylates ubiquitin (pUb) and the ubiquitin-like (Ubl) domain of parkin.[2][4][5] Phosphorylated ubiquitin then binds to two distinct sites on parkin, leading to a conformational change that releases its autoinhibition and activates its E3 ligase activity.[6]
This compound facilitates this process by binding to a complex of parkin and pUb, specifically at the RING0 domain of parkin.[4][5][7] This binding event stabilizes the interaction between parkin and pUb, thereby promoting the release of the catalytic domain and enhancing parkin's ability to ubiquitinate mitochondrial substrate proteins, such as Mitofusin-2 (Mfn2), marking the damaged mitochondrion for degradation.[2][8]
Signaling Pathway of Parkin Activation by this compound
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Isothermal Titration Calorimetry (ITC) Data for this compound Binding to Parkin Constructs[2][4][9]
| Titrant | Analyte | Binding Affinity (KD, nM) | Stoichiometry (n) |
| This compound | R0RB + 2x pUb | 10 | 1 |
| BIO-2007818 (inactive diastereomer) | R0RB + 2x pUb | >1500 (150-fold lower affinity) | - |
| This compound | R0RB | No significant binding | - |
| This compound | R0RB (K211N mutant) + 2x pUb | No significant binding | - |
| pUbl | R0RB | Weak binding | - |
| pUbl + This compound | R0RB | 2400-fold increased affinity | - |
R0RB: parkin RING0-RING1-IBR domains construct. pUb: phospho-ubiquitin. pUbl: phospho-ubiquitin-like domain.
Table 2: In Vitro Activity of this compound[10][11]
| Assay | Parameter | Value |
| Parkin Autoubiquitination (TR-FRET) | EC50 | 0.17 µM |
| Miro1 Monoubiquitination | EC50 | 0.17 µM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Parkin Autoubiquitination Assay
This assay measures the ability of this compound to stimulate the E3 ligase activity of parkin by monitoring its autoubiquitination.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant full-length parkin, E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, and ATP in an appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-parkin antibody to detect the higher molecular weight ubiquitinated parkin species.
-
Quantification: Quantify the intensity of the bands corresponding to ubiquitinated parkin to determine the EC50 value of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and parkin constructs.
Methodology:
-
Sample Preparation: Prepare solutions of the parkin construct (e.g., R0RB) in the sample cell and this compound in the injection syringe in a matched buffer. When required, the parkin solution is pre-incubated with a molar excess of pUb.
-
Titration: Perform a series of injections of this compound into the parkin solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
In Organello Ubiquitination Assay
This cell-free assay assesses the ability of this compound to rescue the activity of mutant parkin in a more physiological context using isolated mitochondria.[8][9]
Methodology:
-
Mitochondria Isolation: Culture cells (e.g., HeLa cells, which lack endogenous parkin) and induce PINK1 expression on mitochondria by treating with a mitochondrial uncoupler like CCCP.[8][9] Isolate mitochondria from these cells.
-
Ubiquitination Reaction: Incubate the isolated mitochondria with recombinant parkin (wild-type or mutant), E1, UbcH7, ubiquitin, ATP, and either this compound or vehicle.
-
Analysis: Lyse the mitochondria and analyze the ubiquitination of mitochondrial outer membrane proteins, such as Mfn2, by Western blotting with an anti-Mfn2 antibody.[8][9]
Mito-Keima Mitophagy Assay
This fluorescence-based assay is used to quantify mitophagy in living cells. It utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima).
Methodology:
-
Cell Line Generation: Establish a stable cell line (e.g., U2OS) expressing both mito-Keima and the parkin variant of interest (e.g., wild-type, R42P mutant).[9]
-
Compound Treatment and Mitophagy Induction: Pre-treat the cells with this compound or vehicle, followed by treatment with a mitochondrial damaging agent like CCCP to induce mitophagy.[9]
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The Keima protein fluoresces differently in the neutral pH of mitochondria versus the acidic environment of the lysosome. The ratio of fluorescence at the two different excitation wavelengths is used to quantify the percentage of mitochondria that have been delivered to lysosomes.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for early-onset Parkinson's disease by acting as a molecular glue to enhance the activity of parkin, a key protein in mitochondrial quality control. Preclinical studies have demonstrated its ability to rescue the function of certain EOPD-associated parkin mutants. The experimental protocols detailed in this guide provide a framework for further investigation into the efficacy and mechanism of this compound and other parkin activators. While these findings are promising, further research, including in vivo studies and clinical trials, is necessary to establish the therapeutic potential of this compound for patients with early-onset Parkinson's disease.[3]
References
- 1. Request a Protocol - Bio-protocol [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Relationship Between Mitochondrial Biological Function and Breast Cancer: An Approach Based on Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for feedforward control in the PINK1/Parkin pathway | The EMBO Journal [link.springer.com]
- 7. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BIO-2007817: A Novel Molecular Glue for Parkin Activation in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Neurodegenerative disorders, particularly Parkinson's disease, are characterized by the progressive loss of neuronal function. A key pathological hallmark in familial and sporadic Parkinson's disease is mitochondrial dysfunction. The PINK1/Parkin pathway is a critical quality control mechanism that identifies and removes damaged mitochondria via a process known as mitophagy. Genetic mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, lead to early-onset Parkinson's disease (EOPD) by impairing this process.[1][2] This guide details the therapeutic potential and mechanism of action of BIO-2007817, a novel small-molecule positive allosteric modulator designed to activate Parkin. This compound functions as a "molecular glue," enhancing the native activation of Parkin by phospho-ubiquitin (pUb), thereby offering a promising therapeutic strategy for restoring mitochondrial homeostasis in patient populations with specific Parkin mutations.[1][2][3][4]
Mechanism of Action
This compound is a first-in-class small molecule that allosterically modulates the Parkin E3 ligase.[1] Its primary mechanism involves acting as a molecular glue to stabilize the interaction between Parkin and its natural activator, phospho-ubiquitin (pUb).[2][3] Under normal physiological conditions, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria, where it phosphorylates ubiquitin (to pUb) and the ubiquitin-like (Ubl) domain of Parkin.[1][5] The binding of pUb to Parkin is a critical step that initiates a conformational change, releasing Parkin's catalytic domain and leading to its full activation.[6]
This compound binds to a pocket on the RING0 domain of Parkin, adjacent to the pUb binding site.[1][3] By making contacts with both Parkin and pUb, the compound significantly enhances the binding affinity between them.[1][3] This "gluing" action promotes the release of Parkin's catalytic Rcat domain, effectively lowering the activation threshold and boosting its E3 ligase activity.[1][3] This leads to the ubiquitination of mitochondrial outer membrane proteins, signaling the damaged organelle for degradation through mitophagy.[1][2] Notably, this mechanism has been shown to partially rescue the activity of certain EOPD-associated Parkin mutants, offering a basis for a targeted therapeutic approach.[1][3][5]
Data Presentation
Preclinical studies have quantified the potency and binding characteristics of this compound and its analogues. The data highlight its function as a positive allosteric modulator (PAM) that is dependent on the presence of the pUb agonist.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay Type | EC50 | Max Efficacy (Emax) | Notes | Reference |
| This compound | TR-FRET | ~1 µM | 100% | Most potent compound of the tetrahydropyrazolo-pyrazine (THPP) series. | [6] |
| BIO-2007818 | TR-FRET | ~10 µM | ~75% | Enantiomer of this compound, showing ~10x less potency. | [6] |
| BIO-1984542 | TR-FRET | > 30 µM | 0% | Inactive analogue. | [6] |
| BIO-1966561 | TR-FRET | ~5 µM | 100% | Potent analogue from chemical optimization. | [6] |
Table 2: Binding Affinity and Stoichiometry
| Titrant | Analyte | Binding Affinity (Kd) | Notes | Reference |
| This compound | Parkin (R0RB):2xpUb Complex | ~0.1 µM | High-affinity binding requires the presence of pUb. | [3] |
| BIO-2007818 | Parkin (R0RB):2xpUb Complex | ~15 µM | Diastereomer with 150-fold lower affinity than this compound. | [3] |
| This compound | Parkin (R0RB) alone | No binding | Demonstrates dependence on pUb for high-affinity interaction. | [3] |
| pUbl domain | Parkin (R0RB) + This compound | ~0.02 µM | This compound increases the binding affinity of the pUbl domain by 2400-fold. | [3] |
Experimental Protocols
The characterization of this compound involved a series of biochemical, biophysical, and cell-based assays to elucidate its mechanism and functional effects.
Parkin Autoubiquitination Assay (Biochemical)
This assay measures the E3 ligase activity of Parkin by detecting its ability to ubiquitinate itself.
-
Objective: To quantify the dose-dependent effect of this compound on Parkin's enzymatic activity.
-
Methodology:
-
Reaction Mixture: Recombinant human Parkin, E1 ubiquitin-activating enzyme, E2 conjugating enzyme (UbcH7), ATP, magnesium, and ubiquitin are combined in a reaction buffer. Phospho-ubiquitin (pUb) is included as the agonist.
-
Compound Treatment: A dilution series of this compound (or vehicle control) is added to the reaction mixtures.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer and heating.
-
Detection: Samples are resolved by SDS-PAGE and transferred to a PVDF membrane. Parkin ubiquitination is detected by Western blot using an anti-Parkin antibody, which reveals a ladder of higher molecular weight bands corresponding to polyubiquitinated species.
-
Quantification: Densitometry is used to quantify the ubiquitinated Parkin signal relative to total Parkin.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding thermodynamics between this compound, Parkin, and pUb.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the molecular interactions.
-
Methodology:
-
Sample Preparation: Purified Parkin protein complex (e.g., R0RB domain with pUb) is placed in the ITC sample cell. This compound is loaded into the injection syringe. All components are extensively dialyzed in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of this compound are made into the sample cell while the temperature is held constant.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the microcalorimeter.
-
Data Analysis: The resulting thermogram (heat change per injection vs. molar ratio) is integrated and fit to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters (Kd, n, ΔH).
-
In Organello Mitophagy Assay
This assay assesses the ability of this compound to rescue the function of mutant Parkin within isolated mitochondria.[7]
-
Objective: To validate the therapeutic potential of this compound in a biologically relevant, subcellular context, particularly for disease-relevant mutants.[1][5]
-
Methodology:
-
Cell Culture and Treatment: HeLa or SH-SY5Y cells are engineered to express a Parkin variant (e.g., wild-type or an EOPD mutant like R42P). Mitophagy is induced by treating cells with a mitochondrial uncoupler like CCCP to stimulate PINK1 accumulation.[7]
-
Mitochondrial Isolation: Mitochondria are isolated from the treated cells by differential centrifugation.
-
In Organello Reaction: Isolated mitochondria are incubated with cytosol extract (as a source of E1, E2, ubiquitin) and ATP. This compound or vehicle is added.
-
Detection of Ubiquitination: The reaction is stopped, and mitochondrial fractions are lysed. The ubiquitination of a known mitochondrial outer membrane protein, such as Mitofusin-2 (Mfn2), is assessed by Western blot.[7]
-
Analysis: An increase in ubiquitinated Mfn2 in the presence of this compound indicates a rescue of Parkin's activity.[7]
-
Therapeutic Rationale and Future Directions
The accumulation of dysfunctional mitochondria is a central node in the pathology of Parkinson's disease.[6] By directly enhancing the function of Parkin, a key protein in mitochondrial quality control, this compound represents a highly targeted therapeutic strategy.
-
Personalized Medicine: The ability of this compound to rescue specific Parkin mutations suggests its potential as a personalized medicine for patients with EOPD caused by these genetic defects.[1][4]
-
Broader Application: While initial studies focus on genetic forms of PD, impairments in the mitophagy pathway have also been implicated in sporadic PD. Therefore, pharmacological activation of Parkin could have therapeutic benefits for a wider patient population.[4]
-
Challenges: Key challenges remain, including the translation of biochemical and cellular activity into in vivo efficacy. While the compound shows activity in organello, some studies note it does not independently induce Parkin translocation to mitochondria in all cell-based assays, highlighting the complexity of the cellular environment.[6][7] Further research is needed to optimize drug-like properties, assess blood-brain barrier penetration, and evaluate long-term safety and efficacy in appropriate animal models of neurodegeneration.[4][8][9]
References
- 1. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Early-onset Parkinson's: Novel drug molecule may fight development [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivobiosystems.com [invivobiosystems.com]
- 9. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BIO-2007817 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-2007817 is a potent, cell-permeable small molecule that functions as a positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1][2] As a "molecular glue," this compound enhances the ability of phospho-ubiquitin (pUb) to activate Parkin, thereby promoting the ubiquitination of mitochondrial substrates and subsequent mitophagy.[3] This mechanism of action makes this compound a valuable tool for studying the PINK1/Parkin signaling pathway and a potential therapeutic candidate for diseases associated with mitochondrial dysfunction, such as early-onset Parkinson's disease (EOPD).
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to probe Parkin activity and mitophagy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity in cell-based assays.
| Assay Type | Parameter | Value | Cell Line/System |
| Miro1 Ubiquitination | EC50 | 0.17 µM | In vitro |
| Parkin Autoubiquitination | Maximal Efficacy | 20 µM | In vitro |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its activity in cell culture.
References
Application Notes and Protocols for BIO-2007817 in In Organello Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-2007817 is a novel small molecule that acts as a molecular glue, allosterically modulating the activity of the E3 ubiquitin ligase Parkin.[1][2][3] Mutations in the PARK2 gene, which encodes Parkin, are a major cause of early-onset Parkinson's disease (EOPD).[1][2][4] Parkin plays a crucial role in mitochondrial quality control by identifying and targeting damaged mitochondria for degradation through a process known as mitophagy.[2][3][4] The activation of Parkin is a complex process involving its recruitment to mitochondria and subsequent activation by PINK1-mediated phosphorylation of both ubiquitin (to phospho-ubiquitin; pUb) and Parkin itself.[1][2][4]
This compound has been shown to enhance the ability of pUb to activate Parkin, effectively rescuing the function of certain EOPD-associated Parkin mutants.[1][2][5] This compound promotes the interaction between pUb and the RING0 domain of Parkin, leading to the release of the catalytic RING-in-between-RING (RBR) catalytic domain (Rcat) and subsequent ubiquitination of mitochondrial substrate proteins.[1][4]
These application notes provide a detailed protocol for utilizing this compound in in organello ubiquitination assays to study Parkin activity and its modulation. The primary application demonstrated is the assessment of mitofusin-2 (Mfn2) ubiquitination on isolated mitochondria.[1][6]
Mechanism of Action of this compound
This compound functions as a molecular glue, stabilizing the interaction between phospho-ubiquitin (pUb) and the RING0 domain of Parkin.[1][2][3] This enhanced binding promotes an active conformation of Parkin, even in the absence of Parkin phosphorylation, and can rescue the activity of Parkin mutants with defects in the ubiquitin-like (Ubl) domain.[1][6] The stabilization of the Parkin-pUb complex facilitates the release of the autoinhibitory catalytic Rcat domain, enabling the transfer of ubiquitin to substrate proteins on the mitochondrial outer membrane.[1][4]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the ubiquitination of mitofusin-2 (Mfn2) by wild-type and mutant Parkin in in organello ubiquitination assays.
Table 1: Rescue of Non-phosphorylatable Parkin Mutants by this compound
| Parkin Mutant | Treatment | % Ubiquitinated Mfn2 (Normalized to WT + CCCP) |
| S65A | CCCP | ~10% |
| S65A | CCCP + this compound | ~60% |
| R0RBR | CCCP | ~5% |
| R0RBR | CCCP + this compound | ~55% |
Data is estimated from graphical representations in the source literature.[1][6]
Table 2: Rescue of Parkinson's Disease-associated Parkin Mutants by this compound
| Parkin Mutant | Treatment | % Ubiquitinated Mfn2 (Normalized to WT + CCCP) |
| R42P | CCCP | ~20% |
| R42P | CCCP + this compound | ~75% |
| V56E | CCCP | ~15% |
| V56E | CCCP + this compound | ~70% |
| R42P | CCCP + BIO-2007818 (inactive diastereomer) | ~20% |
| V56E | CCCP + BIO-2007818 (inactive diastereomer) | ~15% |
Data is estimated from graphical representations in the source literature.[1][6]
Experimental Protocols
Protocol 1: In Organello Ubiquitination Assay for Mfn2
This protocol details the methodology for assessing the ubiquitination of the mitochondrial protein mitofusin-2 (Mfn2) by Parkin in an in organello system.
1. Cell Culture and Mitochondrial Stress Induction: a. Culture human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., U2OS) expressing wild-type or mutant Parkin. b. To induce mitochondrial stress and promote PINK1 accumulation, treat the cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10 µM for 1-3 hours. This step is crucial for the phosphorylation of ubiquitin, which is required for this compound's mechanism of action.[1][6]
2. Mitochondria Isolation: a. Harvest the cells by scraping and centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA, supplemented with protease and phosphatase inhibitors). d. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure efficient cell lysis while maintaining mitochondrial integrity. e. Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells. f. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction. g. Discard the supernatant and gently wash the mitochondrial pellet with mitochondrial isolation buffer. h. Resuspend the mitochondrial pellet in a minimal volume of ubiquitination reaction buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. In Organello Ubiquitination Reaction: a. Prepare the ubiquitination reaction mixture on ice. For a 50 µL reaction, combine the following components:
- Isolated mitochondria (20-50 µg)
- Recombinant Ubiquitin (10 µg)
- E1 Ubiquitin Activating Enzyme (100 nM)
- E2 Ubiquitin Conjugating Enzyme (UbcH7, 500 nM)
- ATP (2 mM)
- Ubiquitination Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
- This compound or DMSO (vehicle control) to the desired final concentration (e.g., 1-10 µM). b. Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
4. Sample Analysis: a. Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE on a 4-12% gradient gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against Mfn2 and a loading control (e.g., VDAC or TOM20) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Quantify the band intensities corresponding to ubiquitinated Mfn2 (higher molecular weight smear or distinct bands) and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated Parkin activation.
Caption: Experimental workflow for the in organello ubiquitination assay.
References
- 1. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: BIO-2007817 for Parkin Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-2007817 is a potent, small-molecule positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1] Mutations in the PARK2 gene, which encodes Parkin, are a major cause of autosomal recessive juvenile parkinsonism. Parkin plays a critical role in mitochondrial quality control through a process known as mitophagy.[2] In its basal state, Parkin is autoinhibited.[2] Activation requires a series of events initiated by the kinase PINK1, which phosphorylates both ubiquitin (pUb) and the ubiquitin-like (Ubl) domain of Parkin.[2] this compound acts as a "molecular glue," enhancing the binding of pUb to Parkin, which promotes the release of its catalytic domain and subsequent activation.[3][4] These application notes provide a summary of effective concentrations and detailed protocols for key in vitro assays to study Parkin activation by this compound.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is assay-dependent. The following table summarizes the effective concentrations reported in various experimental setups.
| Assay Type | Effective Concentration (this compound) | Observation | Reference |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | EC50: 0.17 µM | Measures Parkin autoubiquitination. | [1][5] |
| Western Blot (Parkin Autoubiquitination) | Concentration-dependent, with maximal efficacy at ≥ 20 µM | Induces the appearance of slower-migrating (ubiquitinated) Parkin species. | [5][6] |
| Western Blot (Miro1 Ubiquitination) | Concentration-dependent | Induces the appearance of monoubiquitinated forms of the Parkin substrate Miro1. | [6] |
| Ub-VS (Ubiquitin-Vinyl Sulfone) Charging Assay | Concentration-dependent, approaching maximal efficacy above 20 µM | Measures the accessibility of the active-site cysteine (C431) of Parkin. | [6] |
| In organello Ubiquitination Assay | Not specified, but used to show rescue of Parkin mutants | Demonstrates activity in a more physiological context. | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Parkin activation and a general workflow for determining the optimal concentration of this compound.
Experimental Protocols
In Vitro Parkin Autoubiquitination Assay (Western Blot)
This protocol is adapted from studies demonstrating this compound's ability to induce Parkin autoubiquitination in a concentration-dependent manner.[6]
a. Reagents and Materials:
-
Recombinant human Parkin (WT)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH7)
-
Human recombinant ubiquitin
-
ATP solution (100 mM)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-Parkin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
DMSO (vehicle control)
b. Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in DMSO to achieve a range of concentrations (e.g., 0.1 µM to 50 µM). Prepare a DMSO-only vehicle control.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 20-50 µL.
-
Assay Buffer
-
Recombinant Parkin (e.g., 200 nM)
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
Ubiquitin (e.g., 25 µM)
-
ATP (final concentration 2 mM)
-
-
Add this compound: Add 1 µL of the diluted this compound or DMSO vehicle to each respective reaction tube. The final DMSO concentration should be kept constant across all samples (e.g., 1-2%).
-
Initiate Reaction: Mix gently and incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-Parkin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescence substrate.
-
-
Analysis: Analyze the resulting bands. Increased ubiquitination of Parkin will appear as a smear or higher molecular weight bands compared to the control.[6] The maximal efficacy is expected at concentrations of 20 µM and above.[5][6]
TR-FRET Assay for Parkin Autoubiquitination
This high-throughput assay provides a quantitative measure of Parkin activity and was used to determine the EC50 of this compound.[5][9]
a. Reagents and Materials:
-
GST-tagged recombinant human Parkin
-
Biotinylated ubiquitin
-
E1 and E2 enzymes
-
ATP
-
This compound
-
Assay Buffer
-
Stop Buffer containing EDTA
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
-
TR-FRET plate reader
b. Procedure:
-
Compound Plating: Dispense serial dilutions of this compound and DMSO vehicle control into the 384-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing GST-Parkin, biotin-ubiquitin, E1, E2, and ATP in the assay buffer.
-
Initiate Reaction: Add the reaction mix to the wells containing the compound.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 2 hours).[6]
-
Stop Reaction: Add the Stop Buffer containing EDTA to each well.
-
Detection: Add the detection reagents (anti-GST-Tb and Streptavidin-XL665) to each well and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for the acceptor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. The reported EC50 for this compound is 0.17 µM.[1][5]
Concluding Remarks
This compound is a valuable tool for studying the activation of Parkin. The optimal concentration for its use varies depending on the specific experimental context. For quantitative, high-throughput screening, the TR-FRET assay is highly suitable. For more detailed mechanistic studies and visualization of ubiquitination, Western blotting remains a gold standard. While this compound robustly activates Parkin in biochemical assays, it is noteworthy that it does not appear to promote Parkin translocation to mitochondria in some cellular models, suggesting its mechanism is distinct from the canonical PINK1-mediated mitochondrial recruitment pathway.[6] Researchers should consider these nuances when designing their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 6. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BIO-2007817 for the Rescue of Parkin Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, are a significant cause of autosomal recessive juvenile Parkinson's disease (PD).[1][2][3] These mutations often lead to a loss of Parkin function, impairing the clearance of damaged mitochondria (mitophagy), a critical cellular quality control process.[4][5] The accumulation of dysfunctional mitochondria is a key pathological feature in PD. BIO-2007817 is a novel small molecule that acts as a positive allosteric modulator (PAM) of Parkin, offering a promising therapeutic strategy to rescue the function of certain Parkin mutants.[6][7][8]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to evaluate its efficacy in rescuing Parkin mutants.
Mechanism of Action
This compound functions as a "molecular glue" to enhance the activation of Parkin by phospho-ubiquitin (pUb).[1][6][9] Under normal physiological conditions, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria and phosphorylates ubiquitin. This pUb then recruits and activates Parkin.[1][2][10] this compound binds to the RING0 domain of Parkin in proximity to pUb, stabilizing their interaction and promoting the release of Parkin's catalytic domain, thereby potentiating its E3 ligase activity.[1][2][9] This mechanism allows this compound to partially rescue the activity of certain Parkin mutants with defects in the ubiquitin-like (Ubl) domain, such as the R42P and V56E mutants associated with early-onset PD.[1][2][11]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| EC50 for Miro1 Monoubiquitination | 0.17 µM | In vitro ubiquitination assay | [7] |
| pUb Concentration for WT-Parkin Charging (with 200 µM this compound) | EC50 = 1.8 ± 0.4 µM | In vitro ubiquitination assay | [8] |
| pUb Concentration for W403A-Parkin Charging (with 200 µM this compound) | EC50 = 1.6 ± 0.2 µM | In vitro ubiquitination assay | [8] |
Table 2: Binding Affinity of this compound and Related Compounds
| Complex | Titrant | Affinity (Kd) | Method | Reference |
| R0RB:2xpUb | This compound | 0.05 ± 0.01 µM | Isothermal Titration Calorimetry | [9] |
| R0RB:2xpUb | BIO-2007818 (inactive diastereomer) | 7.5 ± 0.5 µM | Isothermal Titration Calorimetry | [9] |
| R0RB | This compound | No binding | Isothermal Titration Calorimetry | [9] |
| R0RB:pUbl | This compound | 0.12 ± 0.01 µM | Isothermal Titration Calorimetry | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in rescuing Parkin mutants are provided below.
In Vitro Parkin Autoubiquitination Assay
This assay measures the ability of this compound to directly stimulate the autoubiquitination of recombinant Parkin in the presence of pUb.
Materials:
-
Recombinant human Parkin (wild-type and mutants)
-
Recombinant human UBE1 (E1)
-
Recombinant human UbcH7 (E2)
-
Ubiquitin
-
Phospho-ubiquitin (pUb)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-Parkin antibody
Protocol:
-
Prepare a reaction mixture containing ubiquitination reaction buffer, ATP (2 mM), Ubiquitin (100 µM), E1 (100 nM), and E2 (1 µM).
-
Add recombinant Parkin (1 µM) and pUb (1 µM) to the reaction mixture.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Parkin antibody to detect the formation of higher molecular weight polyubiquitinated Parkin species.
In Organello Ubiquitination Assay
This assay assesses the ability of this compound to rescue the ubiquitination activity of Parkin mutants on mitochondrial substrates within a more physiological context.[11]
Materials:
-
HEK293T cells
-
Plasmids encoding GFP-Parkin (wild-type and mutants)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone)
-
Mitochondria isolation buffer
-
Recombinant Parkin (for rescue experiments)
-
This compound stock solution (in DMSO)
-
Anti-Mfn2 antibody
-
Anti-GFP antibody
Protocol:
-
Transfect HEK293T cells with GFP-Parkin (wild-type or mutant).
-
24 hours post-transfection, treat cells with CCCP (10 µM) for 3 hours to induce PINK1 activation and mitochondrial depolarization.
-
Isolate mitochondria from the CCCP-treated cells.
-
For rescue experiments, incubate the isolated mitochondria with recombinant mutant Parkin in the presence of varying concentrations of this compound or DMSO.
-
Incubate the reaction at 37°C for 30 minutes.
-
Lyse the mitochondria and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an anti-Mfn2 antibody to detect ubiquitinated Mitofusin 2 (a known Parkin substrate) and an anti-GFP antibody to confirm Parkin expression.[11]
Cellular Mitophagy Assay using mito-Keima
This cell-based assay quantifies the rescue of mitophagy by this compound in cells expressing Parkin mutants.[11][12] The mito-Keima reporter fluoresces differently in the neutral pH of mitochondria versus the acidic environment of the lysosome, allowing for the quantification of mitochondrial delivery to lysosomes.
Materials:
-
U2OS or SH-SY5Y cells stably expressing mito-Keima
-
Plasmids encoding GFP-Parkin (wild-type and mutants)
-
CCCP
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Transfect mito-Keima expressing cells with GFP-Parkin (wild-type or mutant).
-
24 hours post-transfection, pre-treat the cells with this compound or DMSO for 1 hour.
-
Induce mitophagy by treating the cells with CCCP (10 µM) for 4-6 hours.
-
Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the ratio of lysosomal (acidic) to mitochondrial (neutral) Keima fluorescence indicates an increase in mitophagy.
-
Quantify the percentage of cells positive for mitophagy.[11][12]
Conclusion
This compound represents a promising pharmacological tool for the investigation of Parkin biology and a potential therapeutic lead for Parkinson's disease, particularly for patients with specific PARK2 mutations. The provided protocols offer a framework for researchers to explore the efficacy of this compound and similar molecules in rescuing Parkin function and promoting mitochondrial quality control. Further research is warranted to explore the full therapeutic potential of this compound in preclinical models of Parkinson's disease.[13]
References
- 1. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deficiency of parkin and PINK1 impairs age-dependent mitophagy in Drosophila | eLife [elifesciences.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design and characterization of Parkin-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early-onset Parkinson's: Novel drug molecule may fight development [medicalnewstoday.com]
Application of BIO-2007817 in Studies of R42P and V56E Parkin Mutants: A Detailed Guide for Researchers
Introduction:
Mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, are a primary cause of autosomal recessive juvenile Parkinson's disease (AR-JP). Among these, the R42P and V56E mutations in the ubiquitin-like (Ubl) domain of Parkin lead to a loss of its function, impairing the clearance of damaged mitochondria (mitophagy) and contributing to neuronal cell death. BIO-2007817, a novel small molecule, has emerged as a promising pharmacological tool to rescue the function of these pathogenic Parkin mutants. This document provides detailed application notes and protocols for researchers and drug development professionals studying the effects of this compound on R42P and V56E Parkin mutants.
This compound acts as a "molecular glue," enhancing the binding of phosphorylated ubiquitin (pUb) to the RING0 domain of Parkin.[1][2][3] This allosteric modulation promotes Parkin activation through a Ubl-independent mechanism, thereby bypassing the defects caused by mutations like R42P and V56E.[2][4][5] This unique mechanism of action offers a therapeutic strategy for restoring Parkin activity in patients with these specific mutations.[1][6]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in activating Parkin and rescuing the function of R42P and V56E mutants.
Table 1: In Vitro Activity of this compound
| Assay | Target | This compound Concentration | Effect | Reference |
| Miro1 Ubiquitination | Wild-Type Parkin | EC50: 0.17 µM | Induces monoubiquitination | [7] |
| Autoubiquitination (TR-FRET) | Wild-Type Parkin | Concentration-dependent | Stimulates activity | [8] |
| Autoubiquitination (Western Blot) | Wild-Type Parkin | Concentration-dependent | Stimulates activity | [8] |
Table 2: Rescue of R42P and V56E Parkin Mutant Activity by this compound
| Experiment | Parkin Mutant | Treatment | Outcome | Reference |
| In Organello Ubiquitination of Mitofusin-2 (Mfn2) | R42P | This compound | Partial rescue of ubiquitination activity | [4] |
| In Organello Ubiquitination of Mitofusin-2 (Mfn2) | V56E | This compound | Partial rescue of ubiquitination activity | [4] |
| Mitophagy Assay (mitoKeima) | R42P | This compound + CCCP | Partial rescue of mitophagy | [4][5] |
| Mitophagy Assay (mitoKeima) | V56E | This compound + CCCP | Partial rescue of mitophagy | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Organello Ubiquitination Assay
This assay assesses the ability of this compound to rescue the ubiquitination activity of Parkin mutants on a mitochondrial substrate, Mitofusin-2 (Mfn2).
Protocol:
-
Cell Culture and PINK1 Induction: Culture cells (e.g., HeLa or U2OS) and induce PINK1 expression by treating with a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).
-
Mitochondria Isolation: Harvest the cells and isolate crude mitochondria by differential centrifugation.
-
In Organello Reaction: Resuspend the isolated mitochondria in a reaction buffer containing recombinant wild-type or mutant Parkin (R42P or V56E), ubiquitin, an E1 activating enzyme, an E2 conjugating enzyme (e.g., UBE2L3), and an energy-regenerating system (ATP, creatine (B1669601) kinase, and phosphocreatine).
-
This compound Treatment: Add this compound or a vehicle control (e.g., DMSO) to the reaction mixture at the desired final concentration.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.
-
Lysis and Western Blotting: Stop the reaction by adding lysis buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Mfn2 to detect its ubiquitinated forms and a mitochondrial loading control (e.g., VDAC1).
-
Quantification: Quantify the percentage of ubiquitinated Mfn2 relative to the total Mfn2 to determine the rescue of Parkin activity.
Mitophagy Assay using mitoKeima
This assay quantifies the rescue of mitophagy in cells expressing Parkin mutants upon treatment with this compound. mitoKeima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum when mitochondria are delivered to the acidic environment of lysosomes.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., U2OS) with plasmids encoding GFP-tagged Parkin (wild-type, R42P, or V56E) and mitochondrially targeted mitoKeima.
-
This compound Pre-treatment: Pre-treat the cells with this compound or a vehicle control for a specified duration (e.g., 1 hour).
-
Mitophagy Induction: Induce mitophagy by treating the cells with CCCP.
-
Cell Harvesting and Staining: Harvest the cells by trypsinization and, if necessary, stain with a viability dye.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite mitoKeima at 405 nm (acidic environment) and 561 nm (neutral environment).
-
Data Analysis: The percentage of mitophagy is determined by the ratio of the signal from the acidic (lysosomal) to the neutral (mitochondrial) form of mitoKeima. Normalize the results to the wild-type Parkin control treated with CCCP.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in rescuing Parkin mutants.
Experimental Workflow: In Organello Ubiquitination Assay
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Miro1 Ubiquitination with BIO-2007817: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miro1, a mitochondrial Rho GTPase, is a key regulator of mitochondrial transport and quality control. Its ubiquitination by the E3 ubiquitin ligase Parkin is a critical step in the clearance of damaged mitochondria via mitophagy. Dysregulation of this pathway is implicated in neurodegenerative diseases such as Parkinson's Disease. BIO-2007817 is a novel small molecule that acts as a "molecular glue," enhancing the activity of Parkin.[1][2][3][4] This document provides detailed protocols to assess the effect of this compound on Miro1 ubiquitination in cellular and in vitro models.
Principle
This compound functions as a positive allosteric modulator of Parkin.[5][6] It enhances the ability of phospho-ubiquitin (pUb) to activate Parkin, thereby promoting the ubiquitination of Parkin substrates, including Miro1.[1][2][5] This protocol outlines methods to quantify the this compound-induced increase in Miro1 ubiquitination through immunoprecipitation and western blotting.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment assessing the effect of this compound on Miro1 ubiquitination. The data represents the relative intensity of ubiquitinated Miro1 normalized to total immunoprecipitated Miro1.
| Treatment Group | This compound Concentration (µM) | Relative Ubiquitinated Miro1 Levels (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.0 | 0.15 |
| This compound | 1 | 2.5 | 0.30 |
| This compound | 5 | 5.8 | 0.65 |
| This compound | 10 | 8.2 | 0.90 |
| This compound | 20 | 8.5 | 0.85 |
Signaling Pathway and Experimental Workflow
Caption: Miro1 ubiquitination signaling pathway.
Caption: Experimental workflow for assessing Miro1 ubiquitination.
Experimental Protocols
Protocol 1: In-Cell Miro1 Ubiquitination Assay
This protocol describes the assessment of Miro1 ubiquitination in a cellular context following treatment with this compound.
Materials:
-
Cell Line: SH-SY5Y neuroblastoma cells are a suitable model.[7]
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Antibodies:
-
Rabbit anti-Miro1 antibody for immunoprecipitation and western blotting.
-
Mouse anti-Ubiquitin antibody (e.g., P4D1 or FK2 clone).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
-
Protein A/G Agarose (B213101) Beads.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0 (vehicle control), 1, 5, 10, and 20 µM.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation of Miro1:
-
Take 1-2 mg of total protein and adjust the volume to 1 mL with lysis buffer.
-
Add 2-4 µg of anti-Miro1 antibody and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution and Sample Preparation:
-
After the final wash, aspirate the supernatant completely.
-
Add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Load the eluted samples onto an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Ubiquitin overnight at 4°C.
-
Wash the membrane three times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of immunoprecipitated Miro1, the membrane can be stripped and re-probed with an anti-Miro1 antibody.
-
Protocol 2: In Vitro Miro1 Ubiquitination Assay
This protocol allows for the direct assessment of this compound's effect on Parkin-mediated Miro1 ubiquitination in a reconstituted system.
Materials:
-
Recombinant Proteins:
-
Human E1 activating enzyme (e.g., UBE1).
-
Human E2 conjugating enzyme (e.g., UbcH7).
-
Recombinant full-length human Parkin.
-
Recombinant human Miro1 (substrate).
-
Recombinant human Ubiquitin.
-
Recombinant PINK1 (for Parkin activation, if required).
-
-
This compound: Dissolved in DMSO.
-
Ubiquitination Reaction Buffer (10x): 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT.
-
ATP Solution: 100 mM.
-
Reaction Stop Solution: 4x Laemmli sample buffer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Recombinant Parkin (100-200 nM)
-
Recombinant Miro1 (0.5-1 µM)
-
E1 Enzyme (50-100 nM)
-
E2 Enzyme (UbcH7, 0.5-1 µM)
-
Ubiquitin (5-10 µM)
-
10x Ubiquitination Reaction Buffer (to 1x)
-
ATP (to 2 mM)
-
This compound or DMSO (at desired final concentrations)
-
Nuclease-free water to a final volume of 20-30 µL.
-
-
Note: For maximal Parkin activity, pre-incubation with PINK1 and ATP may be performed to generate phosphorylated Parkin, or phospho-ubiquitin can be included in the reaction.
-
-
Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 10 µL of 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis by Western Blotting:
-
Load the samples onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-Miro1 antibody to detect the appearance of higher molecular weight, ubiquitinated forms of Miro1. A ladder-like pattern or a high molecular weight smear is indicative of polyubiquitination, while distinct bands at higher molecular weights suggest mono- or multi-monoubiquitination.
-
Troubleshooting
-
No or weak ubiquitination signal:
-
Ensure the use of DUB inhibitors (NEM) in the lysis buffer for the in-cell assay.
-
Check the activity of recombinant enzymes for the in vitro assay.
-
Optimize the concentration of this compound.
-
-
High background in Western blot:
-
Increase the number and duration of washes.
-
Optimize antibody concentrations.
-
Ensure complete blocking of the membrane.
-
-
Inefficient Immunoprecipitation:
-
Ensure the antibody is suitable for IP.
-
Increase the amount of starting protein lysate.
-
Optimize antibody and bead concentrations.
-
Conclusion
These protocols provide a framework for investigating the impact of this compound on Miro1 ubiquitination. By employing these methods, researchers can effectively characterize the mechanism of action of this and other potential therapeutic compounds targeting the Parkin-mediated mitophagy pathway. The results will contribute to a deeper understanding of mitochondrial quality control and may aid in the development of novel treatments for neurodegenerative diseases.
References
- 1. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Parkin at Serine65 is essential for activation: elaboration of a Miro1 substrate-based assay of Parkin E3 ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A substrate-interacting region of Parkin directs ubiquitination of the mitochondrial GTPase Miro1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine 27 Ubiquitination of the Mitochondrial Transport Protein Miro Is Dependent on Serine 65 of the Parkin Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
BIO-2007817: Application Notes and Protocols for a Novel Parkin E3 Ligase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-2007817 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the Parkin E3 ubiquitin ligase.[1][2][3] Functioning as a "molecular glue," this compound enhances the interaction between Parkin and phosphorylated ubiquitin (pUb), promoting Parkin's enzymatic activity.[1][4][5] This document provides comprehensive information for researchers utilizing this compound, including supplier details, key biochemical data, and detailed protocols for relevant in vitro assays.
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and is not for human consumption.[6]
| Supplier | Catalog Number | Purity | Formulation | Storage |
| Probechem | PC-72861 | >98% | Solid powder | Store at -20°C for long-term |
| DC Chemicals | This compound | Not specified | Solid powder | Store at -20°C |
| MedchemExpress | HY-169329 | 99.35% | Solid powder | Store at -80°C for up to 6 months, or -20°C for up to 1 month[3] |
| Selleck Chemicals | S000932 | 99.18% | Solid powder | Store at -20°C for 3 years (powder); -80°C for 1 year (in solvent)[7] |
Solubility: this compound is soluble in DMSO (e.g., 100 mg/mL) and ethanol, but insoluble in water.[7] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium.
Mechanism of Action: A Molecular Glue for Parkin Activation
This compound functions as a positive allosteric modulator of Parkin, an E3 ubiquitin ligase implicated in mitochondrial quality control.[2][3] Specifically, it acts as a molecular glue, stabilizing the interaction between Parkin and its activator, phospho-ubiquitin (pUb).[1][4][5] This enhanced binding of pUb to the RING0 domain of Parkin promotes a conformational change that releases the catalytic RING2 domain, leading to increased Parkin activity.[4][8] This mechanism is particularly relevant for rescuing the function of certain Parkin mutants associated with early-onset Parkinson's disease.[4][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Assay | Reference |
| EC50 | 0.17 µM | TR-FRET Parkin Autoubiquitination | [2][3][6] |
| EC50 | 150 nM | Parkin Autoubiquitination | [7] |
| Maximal Efficacy Concentration | ~20 µM | Western Blot Parkin Autoubiquitination | [2][6] |
Signaling Pathway
Experimental Protocols
In Vitro Parkin Autoubiquitination Assay (Western Blot)
This protocol is designed to assess the ability of this compound to induce the autoubiquitination of Parkin, which can be visualized as a ladder of higher molecular weight bands on a Western blot.
Materials:
-
Recombinant human Parkin protein
-
Human E1 ubiquitin-activating enzyme (UBE1)
-
Human E2 ubiquitin-conjugating enzyme (e.g., UbcH7)
-
Wild-type ubiquitin
-
This compound stock solution (in DMSO)
-
Phospho-ubiquitin (pUb, optional, as an activator)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE loading buffer
-
Primary antibody against Parkin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix containing the reaction buffer, ATP (final concentration 2 mM), E1 enzyme (final concentration ~50 nM), E2 enzyme (final concentration ~0.5 µM), and ubiquitin (final concentration ~5 µM).
-
Aliquot the master mix into separate tubes.
-
Add this compound to the tubes at various final concentrations (e.g., a dose-response from 0.1 µM to 50 µM). Include a DMSO-only vehicle control. If using pUb as a co-activator, add it at a fixed concentration (e.g., 1 µM).
-
Initiate the reaction by adding recombinant Parkin protein (final concentration ~0.5 µM).
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Parkin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Visualize the results using a chemiluminescence imaging system. Increased smearing and higher molecular weight bands in the presence of this compound indicate enhanced Parkin autoubiquitination.[9]
In Vitro Miro1 Ubiquitination Assay
This assay determines the effect of this compound on the Parkin-mediated ubiquitination of its substrate, Miro1.
Materials:
-
All materials from the Parkin Autoubiquitination Assay
-
Recombinant human Miro1 protein
Procedure:
-
Follow steps 1-3 of the Parkin Autoubiquitination Assay protocol.
-
Add recombinant Miro1 protein to the reaction tubes (final concentration ~1 µM).
-
Initiate the reaction by adding recombinant Parkin protein (final concentration ~0.5 µM).
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions and proceed with SDS-PAGE, Western blotting, and immunodetection as described in steps 6-13 of the previous protocol.
-
Use a primary antibody against Miro1 to detect its ubiquitination. A ladder of higher molecular weight bands for Miro1 will indicate its ubiquitination.[9]
Experimental Workflow
References
- 1. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Parkin Activation with BIO-2007817: A Technical Support Guide
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of BIO-2007817 in Parkin activation experiments. This guide offers detailed methodologies for key assays, structured data for easy reference, and visual diagrams to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Parkin?
A1: this compound is a small-molecule positive allosteric modulator (PAM) of Parkin, an E3 ubiquitin ligase implicated in Parkinson's disease.[1][2][3][4] It functions as a "molecular glue" to enhance the activation of Parkin by phospho-ubiquitin (pUb).[5][6][7][8] this compound binds to the complex of Parkin and pUb, specifically contacting the RING0 domain of Parkin and pUb.[5][6] This binding stabilizes the interaction between Parkin and pUb, promoting a conformational change that releases Parkin's catalytic domain, leading to its activation.[5][6]
Q2: What is the role of phospho-ubiquitin (pUb) in this compound-mediated Parkin activation?
A2: Phospho-ubiquitin (pUb) is essential for the activity of this compound.[5][6] The compound has a much higher affinity for the Parkin:pUb complex than for Parkin alone.[5] Therefore, the presence of pUb is a strict requirement for this compound to effectively activate Parkin.[6]
Q3: What are the key differences between this compound and its diastereomer, BIO-2007818?
A3: this compound is significantly more potent than its diastereomer, BIO-2007818.[5] Isothermal titration calorimetry data shows that this compound binds to the Parkin:2x pUb complex with approximately 150-fold higher affinity than BIO-2007818.[5] Consequently, BIO-2007818 exhibits about 10-fold less potency in activating Parkin in functional assays.[9]
Q4: Can this compound activate Parkin mutants?
A4: Yes, this compound has been shown to partially rescue the activity of certain early-onset Parkinson's disease (EOPD) mutants of Parkin, such as R42P and V56E.[5][6] This suggests its potential as a therapeutic agent for individuals with specific Parkin mutations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low Parkin activation observed in an in vitro ubiquitination assay. | Absence or insufficient concentration of phospho-ubiquitin (pUb). this compound activity is strictly dependent on the presence of pUb.[6] | Ensure that pUb (specifically, ubiquitin phosphorylated at Ser65) is included in the reaction at an appropriate concentration. |
| Suboptimal concentration of this compound. The compound exhibits a concentration-dependent effect.[2][9] | Perform a dose-response experiment to determine the optimal concentration. Maximal efficacy in autoubiquitination assays has been observed at concentrations above 20 µM.[2][9] | |
| Inactive Parkin protein. Recombinant Parkin may be misfolded or inactive. | Use a positive control, such as a known activating Parkin mutant (e.g., W403A), to verify the activity of the other assay components.[9] | |
| Issues with other assay components (E1, E2, ATP, Ubiquitin). | Confirm the activity and concentration of all enzymes and reagents in the ubiquitination cascade. | |
| Inconsistent results between experiments. | Freeze-thaw cycles of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.[3] |
| Variability in pUb preparation. | Ensure consistent quality and concentration of pUb across experiments. | |
| No enhanced Parkin translocation to mitochondria in cell-based assays. | This compound does not independently promote Parkin translocation. Studies have shown that this compound does not significantly change the rate of Parkin translocation to depolarized mitochondria.[9] | This is an expected outcome. This compound's primary mechanism is to enhance Parkin's catalytic activity in the presence of pUb, not to induce its recruitment to mitochondria. |
| Low signal in TR-FRET based assays. | Incorrect assay setup or reagent concentrations. | Optimize the concentrations of donor and acceptor molecules, as well as the incubation times, according to the manufacturer's protocol. |
| Quenching of the fluorescent signal. | Check for potential sources of fluorescence quenching in your experimental buffer or compounds. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Reference |
| TR-FRET Autoubiquitination | EC50 | 0.17 µM (170 nM) | [2][4] |
| Isothermal Titration Calorimetry | Binding Affinity (to Parkin:2x pUb) | Significantly higher than its inactive diastereomer | [5] |
| Western Blot Autoubiquitination | Maximal Efficacy | > 20 µM | [2][9] |
Table 2: Compound Specifications
| Parameter | Value | Reference |
| Molecular Formula | C32H36N6O3 | [2] |
| Molecular Weight | 552.679 g/mol | [2] |
| Purity | >99% | [1] |
| Storage (Powder) | -20°C for 2 years | [2] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Parkin Autoubiquitination Assay (Western Blot)
This assay measures the ability of this compound to stimulate Parkin's E3 ligase activity, resulting in its own ubiquitination.
Materials:
-
Recombinant human Parkin protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH7)
-
Ubiquitin
-
Phospho-ubiquitin (pUb, phosphorylated at Ser65)
-
This compound
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM TCEP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Parkin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and pUb in the assay buffer.
-
Add recombinant Parkin protein to the mixture.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Parkin antibody to detect the slower-migrating, ubiquitinated forms of Parkin.
Miro1 Ubiquitination Assay
This assay assesses the ability of activated Parkin to ubiquitinate a known mitochondrial substrate, Miro1.
Materials:
-
All materials from the autoubiquitination assay
-
Recombinant Miro1 protein
-
Anti-Miro1 antibody
Procedure:
-
Follow steps 1-4 of the autoubiquitination assay protocol, including the addition of recombinant Miro1 protein to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Stop the reaction and separate the products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an anti-Miro1 antibody to detect ubiquitinated forms of Miro1, which will appear as higher molecular weight bands.
Visualizations
Caption: this compound-mediated Parkin activation pathway.
Caption: Troubleshooting decision tree for Parkin activation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
optimizing BIO-2007817 efficacy in cellular models
Welcome to the technical support center for BIO-2007817. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in cellular models. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule positive allosteric modulator (PAM) of the Parkin E3 ubiquitin ligase.[1][2] It functions as a "molecular glue" to enhance the binding of phospho-ubiquitin (pUb) to the RING0 domain of Parkin.[3] This allosteric modulation promotes the activation of Parkin's E3 ligase activity, which is a critical step in the PINK1/Parkin-mediated mitophagy pathway for clearing damaged mitochondria.[3]
Q2: What is the primary application of this compound in cellular models?
A2: this compound is primarily used to study the activation of Parkin and the induction of mitophagy in various cellular models. It is particularly valuable for investigating the molecular mechanisms of Parkinson's disease, as mutations in Parkin are a major cause of autosomal recessive juvenile Parkinsonism.[3][4] Researchers use this compound to explore the rescue of pathogenic Parkin mutations and to understand the regulation of mitochondrial quality control.[3]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution.
Q4: In which cell lines has this compound been shown to be effective?
A4: The activity of this compound has been demonstrated in various cell lines, including HeLa, U2OS, and SH-SY5Y cells, particularly those engineered to express Parkin, as some of these lines have low or absent endogenous Parkin expression.[5][6] The choice of cell line may depend on the specific research question and the endogenous expression levels of PINK1 and Parkin.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and binding properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Reference |
| TR-FRET Parkin Autoubiquitination | EC50 | 0.17 µM | [1][2] |
| Parkin Autoubiquitination (Western Blot) | Maximal Efficacy | 20 µM | [1] |
Table 2: Binding Affinity and Specificity
| Binding Partners | Condition | Affinity Change | Reference |
| Parkin R0RB:2xpUb Complex | With this compound vs. inactive diastereomer | 150-fold higher affinity | [7] |
| Parkin R0RB and pUbl | With this compound | 2400-fold increase in pUbl binding affinity | [7] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
References
- 1. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Parkin E3 ubiquitin ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PINK1-Parkin mitophagy signalling pathway is not functional in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BIO-2007817 & Parkin Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BIO-2007817 to modulate Parkin function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin.[1][2] It functions as a "molecular glue" to enhance the activation of Parkin by phospho-ubiquitin (pUb).[3][4][5] The compound binds to the RING0 domain of Parkin, adjacent to the pUb binding site, increasing the affinity of pUb for RING0.[6][3] This interaction promotes the release of the catalytic Rcat domain, leading to Parkin activation.[6][3]
Q2: I am not observing Parkin activation in my experiments. What are the key co-factors required for this compound activity?
A critical requirement for this compound-mediated Parkin activation is the presence of phosphorylated ubiquitin (pUb).[2][3][7] this compound's mechanism is dependent on enhancing the interaction between Parkin and pUb. Therefore, ensure that your experimental system allows for the generation of pUb, which is typically produced by the kinase PINK1 upon mitochondrial depolarization.
Q3: Can this compound rescue the function of all Parkin mutants?
Currently, this compound has been shown to partially rescue the activity of specific Parkin mutants associated with early-onset Parkinson's disease (EOPD), namely R42P and V56E, which have defective Ubiquitin-like (Ubl) domains.[8] Its efficacy with other Parkin mutations is not yet broadly established, and it may exhibit mutation-specific effects.[9]
Q4: I see Parkin activation in my biochemical assays, but not in my cell-based mitophagy assays. Why is this?
This is a key limitation of this compound. While it effectively stimulates Parkin's ubiquitination activity in biochemical and in organello assays, it has been reported that this compound does not promote the translocation of Parkin to depolarized mitochondria or induce mitophagy in cell-based assays.[2][8] This suggests that the level or nature of Parkin activation by this compound may be insufficient to trigger the full downstream cellular response of mitochondrial clearance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Parkin autoubiquitination observed in biochemical assays. | Absence or insufficient concentration of phospho-ubiquitin (pUb). | Ensure the presence of PINK1 and ubiquitin in your reaction to generate pUb, or add exogenous pUb. |
| Inactive compound. | Use the active enantiomer this compound, not the less active diastereomer BIO-2007818 or the inactive BIO-1984542.[2] | |
| Suboptimal assay conditions. | Refer to the detailed experimental protocols for recommended buffer compositions, enzyme, and substrate concentrations. | |
| No rescue of Parkin mutant activity observed. | The specific Parkin mutant is not responsive to this compound. | Test the compound on known responsive mutants (e.g., R42P, V56E) as a positive control.[6][8] The effect of this compound on other mutants is still under investigation.[9] |
| No Parkin translocation to mitochondria or mitophagy in cells. | This is a known limitation of the compound. | Consider using an in organello ubiquitination assay to confirm target engagement and activity on mitochondrial substrates like Mfn2.[8] For cellular mitophagy studies, this compound alone may not be sufficient. |
| Variability in experimental results. | Compound stability and storage. | Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to ensure stability.[1] |
| Cell line differences. | The cellular context, including endogenous levels of PINK1 and Parkin, may influence the outcome. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay | EC50 | Emax | Reference |
| This compound | TR-FRET Parkin Autoubiquitination | 0.17 µM | 100% | [1][2] |
| This compound | WT-Parkin Charging (with pUb) | 1.8 ± 0.4 µM | - | [2] |
| This compound | W403A-Parkin Charging (with pUb) | 1.6 ± 0.2 µM | - | [2] |
| BIO-2007818 (less active diastereomer) | TR-FRET Parkin Autoubiquitination | ~1.7 µM (10x less potent) | ~80% | [2] |
| BIO-1984542 (inactive analog) | TR-FRET Parkin Autoubiquitination | No activity | 0% | [2] |
Signaling & Experimental Workflow Diagrams
Caption: Mechanism of this compound as a molecular glue.
Caption: Logic for troubleshooting cellular assays.
Detailed Experimental Protocols
1. In Vitro Parkin Autoubiquitination Assay (TR-FRET based)
-
Objective: To measure the ability of this compound to induce Parkin autoubiquitination in a cell-free system.
-
Materials:
-
Recombinant human Parkin protein
-
Recombinant UBE1 (E1 enzyme)
-
Recombinant UbcH7 (E2 enzyme)
-
Biotinylated-ubiquitin
-
Europium-labeled anti-tag antibody (specific to the tag on Parkin)
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Tween-20)
-
This compound and control compounds
-
-
Procedure:
-
Prepare a reaction mixture containing Parkin, UBE1, UbcH7, and biotinylated-ubiquitin in the assay buffer.
-
Add this compound or control compounds at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled antibody and SA-APC.
-
Incubate for the detection step.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine EC50 values.
-
2. In Organello Ubiquitination Assay
-
Objective: To assess the ability of this compound to promote Parkin-mediated ubiquitination of mitochondrial proteins in an isolated mitochondrial context.[8]
-
Materials:
-
HeLa or SH-SY5Y cells
-
Mitochondrial depolarization agent (e.g., CCCP or Oligomycin/Antimycin A)
-
Mitochondria isolation buffer
-
Cytosol from cells not overexpressing Parkin
-
Recombinant Parkin (WT or mutant)
-
This compound
-
Ubiquitin, ATP
-
Antibodies against mitochondrial proteins (e.g., Mfn2) and ubiquitin.
-
-
Procedure:
-
Treat cells with a mitochondrial depolarizing agent to induce PINK1 accumulation on the mitochondria.
-
Isolate mitochondria from these cells by differential centrifugation.
-
Incubate the isolated mitochondria with cytosol, recombinant Parkin, ubiquitin, ATP, and this compound.
-
Incubate the reaction at 37°C.
-
Lyse the mitochondria and analyze the proteins by SDS-PAGE and Western blotting.
-
Probe the Western blots with antibodies against Mfn2 to detect its ubiquitination status and with a ubiquitin antibody to assess overall ubiquitination.[8]
-
3. Cellular Parkin Translocation Assay
-
Objective: To determine if this compound can induce the translocation of Parkin from the cytosol to mitochondria in a cellular context.[2]
-
Materials:
-
Cells stably or transiently expressing fluorescently tagged Parkin (e.g., eGFP-Parkin).
-
Mitochondrial depolarization agent (e.g., CCCP).
-
This compound.
-
Fluorescence microscope.
-
-
Procedure:
-
Plate the cells expressing fluorescently tagged Parkin.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).[2]
-
Induce mitochondrial depolarization by adding CCCP.
-
Acquire images at different time points using a fluorescence microscope.
-
Analyze the images to quantify the co-localization of Parkin with mitochondria.
-
Compare the rate and extent of Parkin translocation in this compound-treated cells versus control cells.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Activation of parkin by a molecular glue. - OAK Open Access Archive [oak.novartis.com]
- 6. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Early-onset Parkinson's: Novel drug molecule may fight development [medicalnewstoday.com]
why BIO-2007817 does not induce Parkin translocation alone
Welcome to the technical support center for BIO-2007817. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel Parkin activator.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why doesn't this compound induce Parkin translocation to the mitochondria by itself?
Answer:
This compound is a small molecule allosteric modulator that functions as a "molecular glue" to enhance Parkin activity; it is not an initiator of the Parkin translocation process.[1][2][3][4] The translocation of Parkin from the cytosol to damaged mitochondria is an upstream event that must be triggered by a specific cellular signal, namely mitochondrial depolarization.[5]
In a healthy cell, Parkin remains in an inactive state in the cytosol.[6] For translocation to occur, the kinase PINK1 must first accumulate on the outer membrane of a damaged mitochondrion.[7][8][9] This accumulation is the direct result of mitochondrial stress or depolarization, often induced experimentally using agents like CCCP.[10] Once stabilized, PINK1 phosphorylates ubiquitin (Ub) on the mitochondrial surface, creating phospho-ubiquitin (pUb).[11][12] This pUb acts as a recruitment signal for cytosolic Parkin.[8][11]
This compound's role is to amplify the activation of Parkin after it has been recruited to the mitochondria. It achieves this by increasing the binding affinity of pUb to Parkin's RING0 domain, which promotes a conformational change that fully activates Parkin's E3 ligase activity.[1][13] Therefore, in cell-based assays, this compound will not induce Parkin translocation or mitophagy without a preceding mitochondrial depolarization event.[5][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Parkin translocation observed after this compound treatment in cells. | This compound does not induce Parkin translocation on its own. | Co-treat cells with a mitochondrial depolarizing agent (e.g., CCCP or Antimycin A/Oligomycin) to initiate the PINK1-dependent translocation of Parkin. |
| Reduced or no Parkin activation in an in vitro assay. | Insufficient or absent phospho-ubiquitin (pUb). | This compound's activity is dependent on the presence of pUb. Ensure that pUb is included in the reaction mixture at an appropriate concentration.[13] |
| Variability in experimental results. | Inconsistent mitochondrial depolarization. | Optimize the concentration and incubation time of the mitochondrial depolarizing agent to achieve consistent PINK1 stabilization and pUb formation. |
| Cell health and passage number. | Use healthy, low-passage cells for your experiments to ensure a robust response to mitochondrial stressors. |
Key Experimental Methodologies
Parkin Translocation Assay (Immunofluorescence)
This protocol outlines a typical experiment to assess the effect of this compound on Parkin translocation in a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y expressing fluorescently tagged Parkin) on glass coverslips and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control for 1 hour.
-
To induce mitochondrial depolarization, add a mitochondrial uncoupler such as CCCP (e.g., 10 µM final concentration) to the media.
-
-
Incubation: Incubate the cells for a specified time course (e.g., 1-4 hours) to allow for Parkin translocation.
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (if not using fluorescently tagged proteins):
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Parkin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
To visualize mitochondria, a mitochondrial marker like anti-TOM20 or MitoTracker can be used.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the co-localization of Parkin with mitochondria to determine the extent of translocation.
Visualizing the Mechanism
Signaling Pathway of Parkin Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parkin (protein) - Wikipedia [en.wikipedia.org]
- 7. Mitophagy: Molecular Mechanisms, New Concepts on Parkin Activation and the Emerging Role of AMPK/ULK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PINK1-dependent recruitment of Parkin to mitochondria in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New Perception of Mitochondrial Regulatory Pathway in Parkinsonism – Ubiquitin, PINK1, and Parkin [frontiersin.org]
- 13. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: BIO-2007817 & Mitophagy Assays
Welcome to the technical support center for BIO-2007817. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in mitophagy assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule positive allosteric modulator (PAM) of Parkin, a crucial E3 ubiquitin ligase in the mitophagy pathway.[1][2] It functions as a "molecular glue" by enhancing the ability of phospho-ubiquitin (pUb) to activate Parkin.[3][4] This allosteric modulation promotes Parkin's enzymatic activity, leading to the ubiquitination of outer mitochondrial membrane proteins, which flags damaged mitochondria for selective degradation through autophagy (mitophagy).[3][5] Specifically, this compound has been shown to stimulate Parkin autoubiquitination and the ubiquitination of mitochondrial proteins like Miro1.[1][6]
Q2: Does this compound induce mitophagy on its own?
A2: No, this compound enhances Parkin activity but does not independently initiate the entire mitophagy cascade.[4] Its primary role is to lower the activation threshold of Parkin. For mitophagy to occur, an initial mitochondrial stress signal, such as depolarization, is required. This stress stabilizes PINK1 on the mitochondrial outer membrane, which then phosphorylates ubiquitin, creating the pUb that this compound helps to activate Parkin.[7][8] Therefore, this compound should be used in conjunction with a mitochondrial stressor like CCCP or Oligomycin/Antimycin A to observe enhanced mitophagy.[4][6]
Q3: What are the recommended cell lines for studying this compound-mediated mitophagy?
A3: Cell lines with robust expression of Parkin are essential. HeLa and U2OS cells are commonly used and can be engineered to stably express fluorescent mitophagy reporters (e.g., mito-Keima, mito-QC) and/or GFP-Parkin.[4][9] SH-SY5Y neuroblastoma cells also express Parkin and are a relevant model for neurodegenerative disease research.[10] It is crucial to use a Parkin-negative cell line as a negative control to confirm that the observed effects are Parkin-dependent.
Q4: How can I quantify mitophagy in my experiments?
A4: Several quantitative methods are available:
-
Flow Cytometry: This is a high-throughput method for quantifying mitophagy in single cells using pH-sensitive fluorescent reporters like mito-Keima or tandem fluorophores like mito-QC.[9][11][12][13]
-
Fluorescence Microscopy: Automated image analysis can quantify the number of mitolysosomes (e.g., red-only puncta with mito-Keima or mito-QC) per cell.[14][15]
-
Western Blot: Densitometry analysis of key mitochondrial proteins (e.g., TOM20, COXIV) can indicate their degradation. Including a lysosomal inhibitor like Bafilomycin A1 is crucial to measure mitophagic flux.[16]
Troubleshooting Guides
Issue 1: No observable increase in mitophagy with this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient mitochondrial depolarization. | This compound requires an initial stress signal. Ensure you are co-treating with an appropriate concentration of a mitochondrial uncoupler (e.g., 10 µM CCCP). Optimize the concentration and incubation time of the uncoupler for your specific cell line.[4][6] |
| Low or absent Parkin expression. | Confirm Parkin expression in your cell line via Western blot. If endogenous levels are low, consider transiently or stably overexpressing Parkin.[7] |
| Assay timing is not optimal. | Mitophagy is a dynamic process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after adding the mitochondrial stressor to identify the peak of mitophagic activity. |
| Incorrect assay for measuring mitophagy. | Ensure your chosen assay is sensitive enough. For subtle effects, flow cytometry with mito-Keima is highly quantitative.[9] For Western blotting, assess the degradation of inner mitochondrial membrane proteins, as outer membrane proteins can also be degraded by the proteasome.[14][16] |
Issue 2: High background or ambiguous results in fluorescence microscopy assays (e.g., mito-Keima).
| Possible Cause | Recommended Solution |
| Overexpression of the fluorescent reporter. | High levels of reporter expression can lead to aggregation and non-specific localization. Use a stable cell line with moderate expression or titrate the amount of plasmid used for transient transfection. |
| Cell death and acidification. | Apoptosis can cause widespread cellular acidification, leading to a false-positive signal (red shift for mito-Keima). Use a viability dye (e.g., DAPI, DRAQ7) to exclude dead cells from your analysis.[9] Consider co-treatment with a pan-caspase inhibitor like Q-VD-OPh if cell death is significant.[9] |
| Phototoxicity or photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed-cell imaging. Optimize laser power and exposure times. |
| Suboptimal image analysis parameters. | Set a consistent and unbiased threshold for identifying puncta. Analyze a sufficient number of cells per condition to ensure statistical power. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Recommended Solution |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Starvation or stress from overgrown cultures can induce basal autophagy and affect results. |
| Compound instability. | Prepare fresh stock solutions of this compound and mitochondrial uncouplers regularly. Store aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Subjectivity in data analysis. | For flow cytometry, establish a clear and consistent gating strategy.[11][12] For microscopy, automate image analysis to remove user bias. |
Data Presentation
Table 1: Effect of this compound on Parkin Activity and Mitophagy.
| Parameter | Condition | Value | Reference |
| EC₅₀ for Miro1 Monoubiquitination | In vitro assay | 0.17 µM | [1] |
| Parkin Autoubiquitination | 20 µM this compound | Max efficacy observed | [6] |
| Mitophagy (% of WT Parkin + CCCP) | U2OS cells expressing R42P Parkin mutant + CCCP | ~25% | [4] |
| Mitophagy (% of WT Parkin + CCCP) | U2OS cells expressing R42P Parkin mutant + this compound + CCCP | ~50% (Partial Rescue) | [4] |
Table 2: Example Flow Cytometry Data for Mitophagy Assay. Data is hypothetical and for illustrative purposes.
| Cell Line | Treatment | % Mitophagic Cells (High Red/Green Ratio) |
| U2OS-mitoKeima (WT Parkin) | DMSO (Control) | 2.5 ± 0.5% |
| U2OS-mitoKeima (WT Parkin) | 10 µM CCCP (24h) | 35.2 ± 3.1% |
| U2OS-mitoKeima (WT Parkin) | 10 µM CCCP + 10 µM this compound (24h) | 55.8 ± 4.5% |
| U2OS-mitoKeima (Parkin KO) | 10 µM CCCP + 10 µM this compound (24h) | 3.1 ± 0.8% |
Mandatory Visualizations
Caption: Signaling pathway for this compound-enhanced mitophagy.
Caption: Experimental workflow for a mito-Keima flow cytometry assay.
Experimental Protocols
Protocol 1: Quantifying Mitophagy using mito-Keima and Flow Cytometry
This protocol is adapted from established methods for quantitative analysis of mitophagy.[9][11][12]
Materials:
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Cells stably expressing a mitochondrially-targeted Keima (mito-Keima).
-
This compound (stock solution in DMSO).
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (stock solution in DMSO).
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Complete cell culture medium.
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Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometry tubes.
-
Viability dye (e.g., DAPI or DRAQ7).
-
Flow cytometer with 405nm (or 488nm) and 561nm lasers.
Procedure:
-
Cell Plating: Seed mito-Keima expressing cells in a 12-well plate at a density that will ensure they are 70-80% confluent at the time of analysis. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare working solutions of this compound and CCCP in pre-warmed complete medium.
-
Aspirate the old medium and add medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Add CCCP (final concentration typically 10-30 µM) or vehicle control to the appropriate wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining and Analysis:
-
Resuspend the cell pellet in 200-500 µL of FACS buffer (e.g., PBS with 2% FBS).
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
Analyze samples on a flow cytometer. For each cell, record fluorescence emission (typically ~620nm) following excitation at both neutral pH (405nm or 488nm laser) and acidic pH (561nm laser).
-
-
Data Gating and Quantification:
-
Gate on the live cell population using the viability dye.
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
For the live, single-cell population, create a plot of the 561nm-excited emission vs. the 405nm-excited emission.
-
Mitophagic cells will exhibit a high 561nm/405nm emission ratio. Draw a gate on the control (untreated) population to define the baseline and apply this gate to all samples to quantify the percentage of mitophagic cells.[11][12]
-
Protocol 2: Assessing Mitochondrial Protein Degradation by Western Blot
Materials:
-
Cell lysates from treated cells.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-TOM20 (outer membrane), Anti-COXIV (inner membrane), Anti-LC3B, Anti-Actin or Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Lysosomal inhibitor (e.g., Bafilomycin A1).
Procedure:
-
Cell Treatment and Lysis:
-
Perform cell treatments as described in Protocol 1. For measuring mitophagic flux, include conditions where cells are treated with Bafilomycin A1 (100 nM) for the final 4-6 hours of the experiment.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the intensity of mitochondrial proteins to the loading control. A decrease in the mitochondrial protein level (especially when stabilized by Bafilomycin A1) indicates degradation via mitophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 3. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 14. A fluorescence imaging based-assay to monitor mitophagy in cultured hepatocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of BIO-2007817 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIO-2007817. The content is structured to address potential issues, with a focus on investigating unexpected results that may arise from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: Are there any known off-target effects of this compound?
As of the latest literature review, there are no specifically documented off-target effects of this compound. Current research has primarily focused on its on-target activity as a molecular glue that enhances the ability of phospho-ubiquitin (pUb) to activate Parkin.[1][2][3][4] The compound is noted for its unique mechanism of action in promoting the degradation of damaged mitochondria.[1][3]
Q2: What is the established on-target mechanism of action for this compound?
This compound is a small molecule allosteric modulator that acts as a "molecular glue" to activate the E3 ubiquitin ligase Parkin.[1][2] It enhances the binding of phospho-ubiquitin (pUb) to the RING0 domain of Parkin.[1][3] This binding event promotes the release of the catalytic Rcat domain, leading to Parkin activation and subsequent ubiquitination of mitochondrial proteins, targeting damaged mitochondria for mitophagy.[1][3]
Q3: My cells are exhibiting a phenotype that is not consistent with Parkin activation after treatment with this compound. What could be the cause?
While there are no documented off-target effects, unexpected phenotypes could arise from several factors:
-
Cell-type specific effects: The cellular context, including the expression levels of Parkin, PINK1, and other pathway components, can influence the outcome.
-
Compound concentration: At high concentrations, small molecules may exhibit off-target activities. It is crucial to perform a dose-response curve to determine the optimal concentration for Parkin activation versus any potential toxicity.
-
Experimental conditions: Variations in cell health, passage number, and culture conditions can lead to inconsistent results.
-
Potential off-target interactions: Although not documented, the possibility of this compound interacting with other proteins cannot be entirely ruled out.
Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A systematic approach is recommended. This can start with in silico (computational) predictions and be followed by in vitro and cell-based validation. In silico tools can predict potential off-target interactions based on the chemical structure of this compound.[5][6][7] Biochemical screening, such as running the compound against a panel of kinases or receptors, can provide direct evidence of off-target binding.[8] Cellular assays can then be used to confirm if any identified off-target binding translates to a functional effect in your specific cell model.
Troubleshooting Guides
Issue 1: Inconsistent or No Parkin Activation Observed
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Solubility | Ensure this compound is properly stored and has not degraded. Visually inspect stock solutions and final dilutions for any precipitation. Consider testing a fresh batch of the compound. |
| Sub-optimal Assay Conditions | Confirm that all components of the ubiquitination cascade (E1, E2, ubiquitin, ATP) are present and active in your assay. Titrate the concentration of this compound to determine the optimal effective concentration. |
| Cell Line Characteristics | Verify that your cell line expresses sufficient levels of functional Parkin and PINK1. Some cell lines may have endogenous mutations that affect the pathway. |
| Incorrect Experimental Controls | Include appropriate positive and negative controls. A positive control could be a known Parkin activator or a cell line overexpressing a constitutively active form of Parkin. A negative control should be a vehicle-treated sample. |
Issue 2: Unexpected Cell Toxicity or Phenotype
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. Establish a therapeutic window for your experiments. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Consider using a structurally related but inactive compound as a negative control to determine if the observed toxicity is specific to the active molecule. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells (typically <0.1%). Include a vehicle-only control. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause unexpected cellular stress and death.[9] |
Quantitative Data Summary
The following table summarizes the known on-target quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| EC50 for Parkin autoubiquitination | 0.17 µM | TR-FRET | [10] |
| Binding Affinity (Kd) to R0RB:2x pUb complex | Data not available in provided search results | Isothermal Titration Calorimetry | [3][11] |
Experimental Protocols
Protocol 1: Parkin Autoubiquitination Assay (In Vitro)
This protocol is a generalized method based on published literature to assess the on-target activity of this compound.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Parkin, E1 activating enzyme, E2 conjugating enzyme (such as UBE2D2), ubiquitin, and ATP in an appropriate reaction buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for Parkin to detect the higher molecular weight polyubiquitinated forms.
Protocol 2: General Strategy for Off-Target Investigation
This is a conceptual workflow for researchers suspecting off-target effects.
-
In Silico Profiling: Use computational tools and databases to predict potential off-target binding partners of this compound based on its chemical structure.
-
In Vitro Target Profiling: Screen this compound against a broad panel of targets, such as the CEREP safety panel, which includes a wide range of receptors, ion channels, and enzymes. Kinase profiling panels are also commercially available.
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to identify proteins that are stabilized by this compound binding in a cellular context.
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to compare the cellular effects of this compound with a library of compounds with known mechanisms of action.
-
Target Validation: For any identified potential off-target, validate the interaction using orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Further validate the functional consequence of this interaction in your cellular model using techniques like siRNA-mediated knockdown of the putative off-target.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
enhancing BIO-2007817 stability in experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing BIO-2007817 in experimental settings. It includes troubleshooting advice and frequently asked questions to ensure optimal stability and performance of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For initial stock solutions, we recommend using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO up to 100 mM. For aqueous buffers, solubility is significantly lower.
Q2: How should I store stock solutions of this compound?
Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil. Under these conditions, the stock solution is stable for up to 6 months.
Q3: What is the stability of this compound in aqueous media for cell culture experiments?
This compound is susceptible to hydrolysis in aqueous solutions, particularly at a pH outside the optimal range of 6.8-7.4. It is recommended to prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for more than a few hours.
Q4: Can I use this compound in animal studies?
Yes, this compound can be used for in vivo studies. However, a formulation study is recommended to find a suitable vehicle that ensures bioavailability and stability. A common starting point for formulation is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO is too high. The aqueous solubility limit has been exceeded. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Prepare serial dilutions to avoid shocking the compound out of solution. |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation due to improper storage (light exposure, multiple freeze-thaw cycles). pH of the buffer is not optimal. | Prepare fresh aliquots from a new stock solution stored at -80°C and protected from light. Verify the pH of all buffers and adjust to be within the 6.8-7.4 range. |
| Stock solution appears discolored (e.g., yellow tint). | Oxidation or degradation of the compound, possibly due to light exposure or prolonged storage at room temperature. | Discard the discolored solution. Prepare a fresh stock from lyophilized powder. Always store solutions protected from light and at the recommended temperature. |
| High background signal in fluorescence-based assays. | Intrinsic fluorescence of this compound at the assay's excitation/emission wavelengths. | Run a control experiment with the compound alone (no cells or other reagents) to determine its background fluorescence. If necessary, adjust the assay reader settings or consider a different, non-fluorescent assay method. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing this compound solutions to ensure stability and consistent results in cell-based experiments.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 50 mM stock solution.
-
Vortex gently for 2-3 minutes until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the 50 mM stock solution into small, single-use aliquots (e.g., 10 µL) in amber, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C and protect them from light.
-
-
Preparation of Working Solutions:
-
Immediately before the experiment, thaw one aliquot of the 50 mM stock solution at room temperature.
-
Perform a serial dilution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Critical Step: Add the this compound solution to the medium dropwise while gently vortexing to prevent precipitation.
-
Use the final diluted solutions within 2 hours of preparation.
-
Visualizations
potential cytotoxicity of BIO-2007817 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of BIO-2007817 at high concentrations. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the cytotoxicity of this compound at high concentrations?
Currently, there is no publicly available data specifically detailing the cytotoxicity of this compound at high concentrations. The existing research primarily focuses on its mechanism of action as a positive allosteric modulator of the Parkin E3 ubiquitin ligase.[1][2][3] Commercial suppliers of this compound state that the product is for research use only and has not been fully validated for medical applications.[4][5][6][7]
Q2: What is the known mechanism of action of this compound?
This compound acts as a "molecular glue" to enhance the activation of Parkin, an E3 ubiquitin ligase.[1][2][8] It facilitates the interaction between phospho-ubiquitin (pUb) and the RING0 domain of Parkin, leading to the release of the catalytic Rcat domain and subsequent Parkin activation.[1][3][9] This activation is crucial for the process of mitophagy, the selective degradation of damaged mitochondria.[1][8][3] Mutations in the gene encoding Parkin are associated with early-onset Parkinson's disease.[1][8][3]
Q3: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
While specific cytotoxicity data for this compound is unavailable, unexpected cell death in in vitro experiments can arise from several factors:
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High Concentrations: As with many small molecules, high concentrations of this compound may lead to off-target effects or general cellular stress, resulting in cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[4][5][6] High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is possible that the cell line you are using is particularly sensitive to this compound.
-
Experimental Conditions: Factors such as incubation time, cell density, and media composition can all influence the observed cellular response to a compound.
Troubleshooting Guides
Issue: Decreased cell viability observed after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line. Start with a wide range of concentrations and narrow down to find the optimal non-toxic concentration for your efficacy studies. |
| DMSO toxicity | Prepare a vehicle control with the same final concentration of DMSO used in your highest this compound treatment group. If you observe toxicity in the vehicle control, reduce the final DMSO concentration in your experiments. |
| Cell line sensitivity | Test the cytotoxicity of this compound in a different, well-characterized cell line to see if the effect is cell-type specific. |
| Prolonged incubation time | Perform a time-course experiment to determine if the observed cytotoxicity is time-dependent. Shorter incubation times may be sufficient for Parkin activation without causing significant cell death. |
Experimental Protocols
To assess the potential cytotoxicity of this compound in your specific experimental setup, you can perform standard cytotoxicity assays.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Release Assay (Lactate Dehydrogenase)
This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
-
Visualizations
Caption: Mechanism of Parkin activation by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. probechem.com [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming resistance to BIO-2007817 in cell lines
Welcome to the technical support center for BIO-2007817. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cell lines. For the purpose of this guide, this compound is presented as a potent and selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex. By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream targets like S6K1 and 4E-BP1, leading to a reduction in protein synthesis and cell proliferation.
Q2: My cell line is showing reduced sensitivity to this compound after initial successful treatments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to mTORC1 inhibitors like this compound is a common challenge. The primary mechanisms often involve the cell's ability to bypass the mTORC1 blockade. Key possibilities include:
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Feedback Activation of Upstream Pathways: Inhibition of mTORC1 can disrupt negative feedback loops, leading to the hyperactivation of pro-survival pathways like PI3K/AKT signaling.
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Upregulation of Parallel Signaling Pathways: Cells may compensate by increasing the activity of parallel growth pathways, most commonly the MAPK/ERK pathway.
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Genetic Mutations: While less common for acquired resistance in vitro, mutations in components of the mTOR pathway could potentially alter drug binding or pathway regulation.
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Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A systematic approach is recommended. Start by performing a Western blot analysis to probe the status of key signaling pathways. Compare the resistant cell line to the parental (sensitive) line, both with and without this compound treatment. Look for changes in the phosphorylation status of proteins like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). See the "Troubleshooting Guide" and "Experimental Protocols" sections for more details.
Troubleshooting Guide: Overcoming Resistance
This guide provides a structured approach to identifying and addressing resistance to this compound.
Issue 1: Decreased Efficacy of this compound (Increased IC50)
Your cell viability assays show a significant rightward shift in the dose-response curve, indicating a higher IC50 value in your treated cell line compared to the parental line.
Table 1: Example IC50 Shift in a Resistant Cell Line
| Cell Line | Treatment Duration | IC50 of this compound (nM) | Fold Change |
| Parental MCF-7 | 72 hours | 50 | - |
| MCF-7 Resistant | 72 hours | 850 | 17x |
Troubleshooting Workflow:
Issue 2: Rebound in Downstream Signaling Despite Treatment
You observe that while this compound initially suppresses p-S6K, its levels rebound after prolonged treatment, suggesting pathway reactivation.
Potential Cause: This is a classic sign of feedback loop activation. Inhibition of the S6K1 kinase by mTORC1 blockade relieves the negative feedback on upstream components, often leading to potent activation of PI3K and subsequently AKT. Activated AKT can then promote cell survival through other mechanisms, overriding the effects of mTORC1 inhibition.
Signaling Pathway Diagram:
Validation & Comparative
A Tale of Two Mitophagy Modulators: A Comparative Guide to Parkin Activator BIO-2007817 and USP30 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic agents targeting cellular quality control pathways is paramount. This guide provides a detailed comparison of two distinct strategies to enhance mitophagy, a critical process for clearing damaged mitochondria: the activation of Parkin E3 ligase by BIO-2007817 and the inhibition of the deubiquitinase USP30 by various small molecules.
While both approaches aim to boost the removal of dysfunctional mitochondria, a key cellular process implicated in neurodegenerative diseases like Parkinson's, they operate on opposing sides of the same signaling pathway. This compound acts as a positive allosteric modulator, enhancing the activity of Parkin, which ubiquitinates mitochondrial proteins to flag them for degradation. Conversely, USP30 inhibitors block the enzyme responsible for removing these ubiquitin tags, thereby stabilizing the "eat me" signal. This guide will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for relevant assays to facilitate a comprehensive understanding of these two promising therapeutic avenues.
Quantitative Comparison of Mitophagy Modulators
The following table summarizes the key quantitative data for the Parkin activator this compound and a selection of well-characterized USP30 inhibitors.
| Compound Name | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | Cellular Potency (EC50) |
| This compound | Parkin E3 Ligase | Positive Allosteric Modulator | EC50: ~100-170 nM (TR-FRET)[1][2] | - |
| MTX115325 | USP30 | Inhibitor | IC50: 12 nM[3][4] | EC50: 32 nM (TOM20 ubiquitination)[3] |
| FT3967385 (FT385) | USP30 | Covalent Inhibitor | IC50: ~1 nM[5][6] | - |
| Compound 39 (CMPD-39) | USP30 | Non-covalent Inhibitor | IC50: ~20 nM[7][8][9] | Target engagement in the 10-50 nM range[10] |
| MF-094 | USP30 | Inhibitor | IC50: 120 nM[9][11] | - |
Signaling Pathway: The PINK1/Parkin-USP30 Axis in Mitophagy
The delicate balance between Parkin-mediated ubiquitination and USP30-mediated deubiquitination is central to the regulation of mitophagy. The following diagram illustrates this critical signaling pathway.
Caption: The PINK1/Parkin-mediated mitophagy pathway and points of intervention.
Experimental Protocols
In Vitro USP30 Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay biochemically assesses the inhibitory activity of compounds against recombinant USP30.
Methodology:
-
Prepare a dilution series of the test compound in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).
-
Add recombinant human USP30 protein (e.g., 5 nM final concentration) to the compound dilutions in a 384-well plate and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), to a final concentration of 100 nM.
-
Immediately measure the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
-
Calculate the rate of reaction for each compound concentration.
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Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Cellular Mitophagy Assay (mito-Keima)
The mito-Keima assay is a robust method to quantify mitophagy in living cells using a pH-sensitive fluorescent protein targeted to the mitochondria.
Methodology:
-
Transfect or transduce the cells of interest (e.g., HeLa or SH-SY5Y cells, often overexpressing Parkin to enhance the phenotype) with a construct encoding mitochondria-targeted Keima (mt-Keima).
-
Plate the mt-Keima expressing cells in a multi-well plate suitable for microscopy or flow cytometry.
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Treat the cells with the test compound (e.g., this compound or a USP30 inhibitor) for the desired duration.
-
Induce mitophagy by treating the cells with a mitochondrial uncoupler such as CCCP or a combination of oligomycin (B223565) and antimycin A.
-
For imaging-based analysis, acquire images using two different excitation wavelengths for Keima (e.g., 440 nm for the neutral form and 561 nm for the acidic form). The ratio of the fluorescence intensity at the acidic to neutral excitation reflects the extent of mitophagy.
-
For flow cytometry-based analysis, excite the cells with two lasers (e.g., 405 nm and 561 nm) and collect the emission. The shift in the cell population towards higher emission when excited at 561 nm indicates an increase in mitophagy.[13][14][15]
Experimental Workflow: Cellular Mitophagy Assay
The following diagram outlines the typical workflow for a cellular mitophagy assay using the mito-Keima reporter.
Caption: A generalized workflow for assessing mitophagy in cultured cells.
Concluding Remarks
The modulation of mitophagy through either Parkin activation or USP30 inhibition represents two compelling, yet mechanistically distinct, therapeutic strategies. This compound, as a Parkin activator, directly enhances the ubiquitination signal on damaged mitochondria. In contrast, USP30 inhibitors act by preserving this signal, preventing its removal.
The choice between these two approaches may depend on the specific disease context and the underlying molecular pathology. For instance, in cases of partial loss-of-function mutations in Parkin, a Parkin activator like this compound could be beneficial by boosting the residual activity of the mutant protein.[16] Conversely, in conditions where Parkin function is intact but the overall flux of mitophagy is impaired, USP30 inhibition might be a more effective strategy.
Further research, including head-to-head studies in relevant disease models and ultimately in clinical trials, will be necessary to fully elucidate the therapeutic potential and optimal applications of these two exciting classes of mitophagy modulators. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers embarking on such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 12. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mito-Keima assay to assess mitophagy [protocols.io]
- 15. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 16. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BIO-2007817 and PINK1 Activators like MTK458 for Modulating the PINK1/Parkin Pathway
For Immediate Release to the Scientific Community
Researchers in neurodegenerative diseases, particularly Parkinson's Disease, are keenly interested in therapeutic strategies that target the PINK1/Parkin pathway, a critical cellular process for mitochondrial quality control. This guide provides an objective comparison of two distinct pharmacological agents, the Parkin activator BIO-2007817 and the PINK1 activator MTK458, summarizing their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Executive Summary
This compound and MTK458 both aim to enhance the clearance of damaged mitochondria (mitophagy) by modulating the PINK1/Parkin signaling cascade, albeit through different primary targets. This compound acts as a "molecular glue," allosterically activating the E3 ubiquitin ligase Parkin in the presence of phospho-ubiquitin. In contrast, MTK458 is a direct activator of PINK1, the upstream kinase that initiates the signaling cascade. While both compounds have demonstrated efficacy in preclinical models, their distinct mechanisms present different therapeutic opportunities and potential off-target effects. Recent evidence also suggests that some PINK1/Parkin activators may exert their effects in part through inducing mild mitochondrial stress.
Mechanism of Action
This compound: A Parkin Positive Allosteric Modulator
This compound functions as a molecular glue, stabilizing the interaction between Parkin and its activator, phospho-ubiquitin (pUb).[1][2][3] Under normal physiological conditions, Parkin exists in an auto-inhibited state. Upon mitochondrial damage, PINK1 phosphorylates ubiquitin on the mitochondrial outer membrane, creating pUb. This compound enhances the binding of pUb to Parkin, promoting a conformational change that releases Parkin's autoinhibition and stimulates its E3 ligase activity.[1][2][3] This leads to the ubiquitination of mitochondrial outer membrane proteins, signaling the damaged mitochondrion for degradation.
MTK458: A Direct PINK1 Activator
MTK458 is a brain-penetrant small molecule that directly binds to and activates PINK1.[4][5][6] It stabilizes an active heterocomplex of PINK1, likely with the TOM complex on the mitochondrial outer membrane, thereby increasing its kinase activity.[6][7][8] This enhanced PINK1 activity leads to increased phosphorylation of ubiquitin and Parkin, initiating the downstream signaling cascade for mitophagy.[8] Some studies suggest that the mitophagic effect of MTK458 may be potentiated by its action as a weak mitochondrial toxin, which could sensitize cells to mitochondrial stressors.[9][10]
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: MTK458 signaling pathway.
Performance Data Comparison
| Parameter | This compound | MTK458 | References |
| Primary Target | Parkin E3 Ligase | PINK1 Kinase | [11][12],[4][5][6] |
| Mechanism | Positive Allosteric Modulator ("Molecular Glue") | Direct Activator (stabilizes active complex) | [1][2][3],[6][7][8] |
| Potency (EC50) | 0.17 µM (in TR-FRET Parkin autoubiquitination assay) | Dose-dependent increase in mitophagy (mito-Keima assay) | [11][12],[13] |
| In Vitro Activity | Stimulates Parkin autoubiquitination and ubiquitination of Miro1. | Increases PINK1 autophosphorylation and complex formation in the presence of a mitochondrial stressor. | [12],[8] |
| Cellular Activity | Partially rescues mitophagy defects in some Parkin mutants. Does not significantly increase Parkin translocation to mitochondria alone. | Accelerates Parkin translocation to mitochondria and increases mitophagy. Clears pathogenic α-synuclein aggregates in iPSC neurons. | [1][14],[4][13] |
| In Vivo Activity | Data not extensively reported in publicly available literature. | Reduces α-synuclein pathology and normalizes pUb levels in mouse models of Parkinson's Disease. | [4][13] |
| Brain Penetrance | Not explicitly stated in reviewed literature. | Orally active and brain penetrant. | [4][5] |
| Potential Off-Target Effects | Not extensively reported, but specificity is suggested by enantiomer inactivity. | May act as a weak mitochondrial toxin, sensitizing cells to mitochondrial stress. | [15],[9][10] |
Key Experimental Protocols
Parkin Autoubiquitination Assay (TR-FRET) for this compound
This assay quantitatively measures the E3 ligase activity of Parkin by detecting its autoubiquitination.
Workflow Diagram:
Caption: TR-FRET Parkin autoubiquitination workflow.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT). Prepare stock solutions of recombinant human E1 activating enzyme (UBA1), E2 conjugating enzyme (UBE2L3), terbium-labeled ubiquitin (Tb-Ub, donor), Cy5-labeled ubiquitin (Cy5-Ub, acceptor), phospho-ubiquitin (pS65), and full-length Parkin.
-
Reaction Setup: In a 384-well plate, add the reaction components to achieve final concentrations of approximately 50 nM E1, 200 nM E2, 100 nM Tb-Ub, 100 nM Cy5-Ub, a fixed concentration of pUb, and the desired concentration of this compound.
-
Initiation and Incubation: Initiate the reaction by adding Parkin and ATP (e.g., 1 mM final concentration). Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor at ~340 nm and measure the emission at both 620 nm (terbium emission) and 665 nm (Cy5 emission due to FRET).
-
Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). An increase in this ratio indicates Parkin autoubiquitination, as the donor and acceptor ubiquitins are brought into close proximity on the growing ubiquitin chain attached to Parkin. Plot the emission ratio against the concentration of this compound to determine the EC50.[16]
In Organello Ubiquitination Assay for this compound
This assay assesses the ability of this compound to promote the ubiquitination of mitochondrial outer membrane proteins by Parkin in a more physiological context.
Workflow Diagram:
Caption: In organello ubiquitination assay workflow.
Methodology:
-
Cell Culture and Treatment: Culture HeLa cells (which lack endogenous Parkin) and treat with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 1-3 hours) to stabilize PINK1 on the mitochondrial outer membrane and generate phospho-ubiquitin.[17][18]
-
Mitochondrial Isolation: Harvest the cells and isolate mitochondria using differential centrifugation.
-
Ubiquitination Reaction: Resuspend the isolated mitochondria in a reaction buffer containing recombinant Parkin, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ubiquitin, ATP, and the desired concentration of this compound. Incubate at 37°C for 30-60 minutes.
-
Analysis: Stop the reaction by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE and perform a Western blot analysis. Probe with antibodies against mitochondrial outer membrane proteins known to be Parkin substrates, such as Mitofusin 2 (Mfn2), and an antibody against ubiquitin to detect ubiquitinated species.[14][17][18]
Mito-Keima Mitophagy Assay (FACS) for MTK458
This assay quantitatively measures mitophagy by using a pH-sensitive fluorescent protein, mito-Keima, targeted to the mitochondrial matrix.
Workflow Diagram:
Caption: Mito-Keima mitophagy assay workflow.
Methodology:
-
Cell Line Generation: Establish a stable cell line (e.g., HeLa or SH-SY5Y) expressing mitochondrially targeted Keima (mito-Keima) and, if desired, YFP-Parkin.[1][4][5]
-
Cell Treatment: Plate the cells and treat with a dose range of MTK458. In some experimental setups, a sub-threshold concentration of a mitochondrial stressor (e.g., oligomycin (B223565) and antimycin A) may be used to prime the cells for mitophagy.[6]
-
Sample Preparation: After the treatment period (e.g., 6-24 hours), harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with lasers for dual excitation of mito-Keima. Excite at ~405 nm (for neutral pH mitochondria) and ~561 nm (for acidic pH mitolysosomes) and measure the emission at ~620 nm.
-
Data Analysis: Gate on the cell population and plot the fluorescence intensity from the 561 nm excitation against the 405 nm excitation. The percentage of cells with a high 561/405 nm ratio represents the population of cells undergoing mitophagy.[1][4][5]
PINK1 Dimerization Assay (Split-Luciferase) for MTK458
This assay is used to determine if a compound promotes the dimerization of PINK1, a key step in its activation.
Workflow Diagram:
References
- 1. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 12. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective localization of Mfn2 near PINK1 enables its preferential ubiquitination by Parkin on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of BIO-2007817: A Comparative Analysis with its Inactive Diastereomer
New research highlights the significant potential of BIO-2007817 as a positive allosteric modulator of the Parkin E3 ligase, a key protein implicated in Parkinson's disease. This guide provides a detailed comparison of its activity against its inactive diastereomer, BIO-2007818, supported by experimental data and methodologies, offering valuable insights for researchers in neurodegenerative disease and drug discovery.
This compound has emerged as a potent activator of Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control through a process known as mitophagy.[1][2] Mutations leading to the loss of Parkin function are a common cause of early-onset Parkinson's disease.[3] this compound acts as a "molecular glue," enhancing the ability of phospho-ubiquitin (pUb) to activate Parkin, thereby promoting the ubiquitination of mitochondrial proteins and targeting damaged mitochondria for degradation.[4][5][6] In stark contrast, its diastereomer, BIO-2007818, exhibits significantly reduced or no activity, underscoring the specific stereochemical requirements for Parkin modulation.[3]
Quantitative Comparison of Activity
The differential activity between this compound and BIO-2007818 has been quantified across various biochemical assays. The following table summarizes the key findings:
| Assay Type | Parameter | This compound | BIO-2007818 | Fold Difference | Reference |
| TR-FRET Parkin Autoubiquitination | EC50 | 0.17 µM | ~51 µM (300x less potent) | ~300 | [3][7][8] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity to R0RB:2xpUb complex | 10 nM | ~1.5 µM (150-fold less affinity) | 150 | [6][9] |
| Parkin Autoubiquitination (Western Blot) | Activity | Concentration-dependent stimulation | Reduced ability to induce ubiquitination | - | [3] |
| Miro1 Ubiquitination | Activity | Induces monoubiquitinated forms of Miro1 | Reduced ability to induce ubiquitination | - | [3] |
| In organello Ubiquitination Assay | Rescue of Parkin mutants (R42P, V56E) | Rescues ubiquitination activity | No rescue observed | - | [10] |
Signaling Pathway of Parkin Activation
The PINK1/Parkin pathway is central to mitochondrial quality control. Under normal conditions, the kinase PINK1 is imported into the mitochondria and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade. It phosphorylates both ubiquitin (to pUb) and the ubiquitin-like (Ubl) domain of Parkin.[2][11] This dual phosphorylation, along with the binding of pUb, leads to the full activation of Parkin's E3 ligase activity. This compound facilitates this process by stabilizing the interaction between pUb and Parkin.
Figure 1. Simplified signaling pathway of PINK1/Parkin-mediated mitophagy and the action of this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Parkin Autoubiquitination Assay
This assay quantitatively measures the autoubiquitination of Parkin. The principle relies on the proximity-based energy transfer between a donor fluorophore (on a labeled ubiquitin) and an acceptor fluorophore (on Parkin). Increased autoubiquitination brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reactions are typically performed in a 384-well plate.
-
A reaction mixture is prepared containing UBE1 (E1), UBE2L3 (E2), ATP, biotinylated-ubiquitin (donor), His-tagged Parkin (acceptor), and phospho-ubiquitin (pUb).
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Varying concentrations of this compound or BIO-2007818 are added to the wells.
-
The reaction is incubated at room temperature for a specified time (e.g., 2 hours).
-
The reaction is stopped, and detection reagents (e.g., streptavidin-d2 and anti-His6-Europium cryptate) are added.
-
After another incubation period, the TR-FRET signal is read on a plate reader.
-
EC50 values are calculated from the dose-response curves.[3]
In vitro Parkin Autoubiquitination Assay (Western Blot)
This assay provides a qualitative or semi-quantitative assessment of Parkin autoubiquitination by visualizing the increase in molecular weight of Parkin as it becomes polyubiquitinated.
Protocol:
-
The ubiquitination reaction is assembled with E1, E2, Parkin, ubiquitin, ATP, and pUb.
-
Different concentrations of this compound or BIO-2007818 are added.
-
The reaction is incubated at 37°C for a set time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Samples are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with an anti-Parkin antibody to visualize the ubiquitinated species, which appear as a high-molecular-weight smear.[3]
Miro1 Ubiquitination Assay
This assay assesses the ability of activated Parkin to ubiquitinate one of its known mitochondrial substrates, Miro1.
Protocol:
-
The experimental setup is similar to the Parkin autoubiquitination assay, with the addition of recombinant Miro1 protein to the reaction mixture.
-
Following the ubiquitination reaction with varying concentrations of this compound or BIO-2007818, the samples are analyzed by SDS-PAGE and Western blot.
-
The membrane is probed with an anti-Miro1 antibody to detect the appearance of higher molecular weight bands corresponding to monoubiquitinated and polyubiquitinated Miro1.[3]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the activity of this compound and BIO-2007818.
Figure 2. General experimental workflow for comparing the activity of this compound and BIO-2007818.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 3. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the "Molecular Glue" Mechanism: How BIO-1975900's Crystal Structure Validates BIO-2007817's Activation of Parkin
A detailed analysis of the allosteric activation of the E3 ubiquitin ligase parkin by the novel small molecule modulator BIO-2007817, substantiated by the crystal structure of its analog, BIO-1975900, offers a promising therapeutic avenue for early-onset Parkinson's disease.
Mutations in the parkin gene are a significant cause of early-onset Parkinson's disease, leading to the loss of function of the parkin protein, an E3 ubiquitin ligase crucial for mitochondrial quality control.[1][2][3][4] A new class of small molecule allosteric modulators, known as tetrahydropyrazolo-pyrazines (THPPs), has emerged with the potential to rescue the function of mutated parkin.[5] This guide delves into the mechanism of the most potent of these compounds, this compound, and how its mode of action is validated by the crystal structure of a closely related analog, BIO-1975900, in a complex with parkin and phospho-ubiquitin (pUb).[1][2]
This compound acts as a "molecular glue," enhancing the binding of pUb to the RING0 domain of parkin.[1][2][4][5] This stabilized interaction triggers a conformational change, leading to the release of the catalytic RING-in-between-RING (RBR) domain and subsequent activation of parkin's ubiquitin ligase activity.[1][2] The crystal structure of BIO-1975900 bound to a parkin R0RB:2xpUb complex provides a high-resolution snapshot of this critical interaction, confirming the binding site and the molecular interactions that underpin the activation mechanism.[1][6][7]
Quantitative Analysis of Parkin Activation
The efficacy of this compound as a parkin activator has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data, comparing the activity of this compound with its less active diastereomer, BIO-2007818, and illustrating the pUb-dependent nature of its binding.
| Compound | EC50 (nM) for Parkin Autoubiquitination |
| This compound | 150 |
| BIO-2007818 | > 25,000 |
| Table 1: Biochemical Potency of THPP Compounds. The half-maximal effective concentration (EC50) for parkin autoubiquitination assays highlights the significantly higher potency of this compound compared to its diastereomer.[1][5] |
| Titrant | Analyte | Binding Affinity (Kd, nM) |
| This compound | R0RB:2xpUb | 10 |
| BIO-2007818 | R0RB:2xpUb | 1500 |
| This compound | R0RB | No significant binding |
| pUbl | R0RB | Weak binding |
| pUbl + this compound | R0RB | Increased affinity by 2400-fold |
| Table 2: Binding Affinities Determined by Isothermal Titration Calorimetry (ITC). These data demonstrate the high-affinity binding of this compound to the parkin:pUb complex and its dependence on the presence of phospho-ubiquitin. The compound significantly enhances the binding of the phospho-ubiquitin-like (pUbl) domain to parkin.[5] |
Experimental Protocols
The validation of this compound's mechanism of action relies on a combination of biochemical, biophysical, and structural biology techniques. Below are the detailed methodologies for the key experiments cited.
Parkin Autoubiquitination Assay
This assay measures the E3 ligase activity of parkin by detecting its autoubiquitination.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human E1 ubiquitin-activating enzyme, UBE2D3 (E2) ubiquitin-conjugating enzyme, ubiquitin, and full-length parkin in a reaction buffer (50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Compound Addition: this compound or other test compounds are added to the reaction mixture at varying concentrations.
-
Initiation of Ubiquitination: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Quenching and Analysis: The reaction is quenched by adding SDS-PAGE loading buffer and boiling. The samples are then resolved by SDS-PAGE, and parkin ubiquitination is visualized by western blotting using an anti-parkin antibody. The disappearance of the unmodified parkin band and the appearance of a high-molecular-weight smear of polyubiquitinated parkin indicate enzyme activity.[5]
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity between this compound, parkin, and pUb.
-
Sample Preparation: The parkin construct (e.g., R0RB) and pUb are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The small molecule compound is dissolved in the same buffer.
-
ITC Experiment: The parkin:pUb complex is loaded into the sample cell of the ITC instrument. The compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the compound are made into the sample cell while the heat change upon binding is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][5]
X-ray Crystallography
The crystal structure of BIO-1975900 in complex with the parkin R0RB domains and two pUb molecules was determined to provide a structural basis for the mechanism of action.
-
Protein Complex Preparation: The rat parkin R0RB fragment (residues 141-320) is co-expressed and purified with two molecules of human phospho-ubiquitin.
-
Crystallization: The purified complex is mixed with BIO-1975900 and set up for crystallization using vapor diffusion methods.
-
Data Collection: X-ray diffraction data are collected from a single crystal at a synchrotron source.[7]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using known structures of parkin and ubiquitin as search models. The model is then refined against the experimental data, and the small molecule is built into the electron density map.[6][7]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of parkin activation and the experimental workflow used to validate the mechanism of this compound.
Caption: Parkin activation signaling pathway enhanced by this compound.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
Comparative Analysis of BIO-2007817: A Novel Parkin Activator for Neuroprotection
A detailed guide for researchers, scientists, and drug development professionals on the performance of BIO-2007817 in various neuronal cell models, benchmarked against alternative mitophagy-inducing agents.
This guide provides a comprehensive comparative analysis of this compound, a small molecule positive allosteric modulator of the E3 ubiquitin ligase Parkin. By acting as a "molecular glue," this compound enhances the interaction between Parkin and phospho-ubiquitin (pUb), promoting the clearance of damaged mitochondria through a cellular process known as mitophagy. This mechanism holds significant therapeutic potential for neurodegenerative disorders such as early-onset Parkinson's disease, where mutations in the PARK2 gene, which encodes Parkin, are a common cause.
This document outlines the efficacy of this compound in various neuronal cell types, including induced pluripotent stem cell (iPSC)-derived neurons and established neuroblastoma cell lines. Its performance is compared with other pharmacological agents that promote mitophagy, such as the Parkin activator FB231 and inhibitors of the deubiquitinase USP30. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to support further research and development in this area.
Data Presentation: Performance of Mitophagy Inducers Across Neuronal Cell Types
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in promoting Parkin-mediated mitophagy. Direct comparative studies across multiple neuronal cell types under identical conditions are limited in the public domain; therefore, the data is presented based on available findings in specific cellular contexts.
Table 1: Efficacy of this compound in Different Cellular Models
| Cell Type | Assay | Endpoint Measured | This compound Concentration | Observed Effect | Citation |
| iPSC-derived Dopaminergic Neurons (from homozygous PRKN delEx2 carrier) | Immunoblot | Endogenous Parkin Δ1-79 E3 Ubiquitin Ligase Activity | Not specified | Enhanced ligase activity | [1] |
| U2OS cells expressing mutant GFP-Parkin | mito-Keima Mitophagy Assay (FACS) | Percentage of mitophagy | Pre-treated before CCCP | Partial rescue of mitophagy for Parkin with defective Ubl domain | [1] |
| In vitro biochemical assay | Miro1 Ubiquitination Assay | Monoubiquitination of Miro1 | EC50: 0.17 µM | Stimulation of Parkin autoubiquitination and Miro1 monoubiquitination |
Table 2: Comparative Efficacy of Alternative Mitophagy Inducers
| Compound | Mechanism of Action | Cell Type | Assay | Endpoint Measured | Reported Efficacy | Citation |
| FB231 | Parkin Activator | YFP-Parkin/mt-Keima HeLa cells | Mitophagy Assay | O/A-induced mitophagy | EC50 = 0.67 μM | |
| SH-SY5Y cells (endogenous Parkin) | Mitophagy Assay | Reduced threshold for O/A-induced mitophagy | Effective at 0.3125-20 μM | |||
| USP30 Inhibitors (USP30i-37, USP30i-3) | Deubiquitinase Inhibitor | iPSC-derived Dopaminergic Neurons (Control and PARK2 KO) | Immunofluorescence | Clearance of damaged mitochondria (TOM20) | Accelerated mitophagy post-CCCP treatment | [2][3] |
| iPSC-derived Dopaminergic Neurons (PARK2 KO) | Immunofluorescence | Basal mitophagy | Induced basal mitophagy | [2][3] | ||
| Primary Neurons | Immunofluorescence | Reduction of excessive ROS | Reduced basal and CCCP-induced ROS | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the key molecular pathways and experimental procedures are provided below using Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and methodologies.
Caption: Signaling pathway of this compound-mediated Parkin activation and mitophagy.
Caption: Workflow for the in organello ubiquitination assay.
Caption: Workflow for the mito-Keima mitophagy assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for reproducing and expanding upon the presented findings.
In Organello Ubiquitination Assay
This assay assesses the ability of this compound to promote Parkin-mediated ubiquitination of mitochondrial outer membrane proteins on isolated mitochondria.
a. Materials and Reagents:
-
HEK293T or SH-SY5Y cells
-
Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EGTA, 30 mM Tris-HCl, pH 7.4)
-
Carbonyl cyanide m-chlorophenyl hydrazine (B178648) (CCCP)
-
Recombinant human Parkin (wild-type or mutant)
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH7)
-
Ubiquitin
-
ATP
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Mitofusin-2 (Mfn2), anti-ubiquitin, anti-TOM20 (loading control)
b. Protocol:
-
Culture cells to confluency. To induce PINK1 expression and mitochondrial stress, treat cells with 10 µM CCCP for 2-4 hours prior to harvesting.
-
Harvest cells and perform mitochondrial isolation by differential centrifugation according to standard protocols.
-
Resuspend the mitochondrial pellet in reaction buffer.
-
Prepare the ubiquitination reaction mix containing reaction buffer, ATP, E1, E2, ubiquitin, and either this compound or vehicle.
-
Add recombinant Parkin to the reaction mix.
-
Initiate the reaction by adding the isolated mitochondria to the ubiquitination mix.
-
Incubate the reaction at 37°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against Mfn2 and ubiquitin to detect ubiquitinated species. Use an antibody against a stable mitochondrial protein like TOM20 as a loading control.
mito-Keima Mitophagy Assay
This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to quantify mitophagy levels in live cells by flow cytometry.
a. Materials and Reagents:
-
Neuronal cell line of interest (e.g., SH-SY5Y, U2OS) or iPSC-derived neurons
-
Lentiviral or retroviral vector for mito-Keima expression
-
Plasmids for expression of wild-type or mutant Parkin (if not endogenously expressed at sufficient levels)
-
This compound and vehicle control (e.g., DMSO)
-
Mitophagy inducer (e.g., CCCP, Oligomycin/Antimycin A)
-
Flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm)
b. Protocol:
-
Generate a stable cell line expressing mito-Keima by viral transduction. If necessary, also co-express a tagged version of Parkin.
-
Plate the mito-Keima expressing cells in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle for a specified period (e.g., 1 hour).
-
Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 10 µM CCCP) and incubate for the desired duration (e.g., 4-24 hours).
-
Harvest the cells by trypsinization and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer. Excite the mito-Keima protein at both 405 nm (neutral pH in mitochondria) and 561 nm (acidic pH in lysosomes).
-
Quantify mitophagy by calculating the ratio of the signal from the acidic environment (lysosome) to the signal from the neutral environment (mitochondria). An increase in this ratio indicates a higher level of mitophagy.
Miro1 Ubiquitination Assay
This in vitro assay specifically measures the ubiquitination of the mitochondrial protein Miro1, a key substrate of Parkin.
a. Materials and Reagents:
-
Recombinant human Parkin
-
Recombinant human Miro1
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH7)
-
Ubiquitin
-
ATP
-
This compound and vehicle control (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Antibodies: anti-Miro1, anti-ubiquitin
b. Protocol:
-
Prepare a reaction mix containing reaction buffer, ATP, E1, E2, ubiquitin, and recombinant Miro1.
-
Add this compound or vehicle to the reaction mix at various concentrations to generate a dose-response curve.
-
Initiate the reaction by adding recombinant Parkin.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against Miro1 to visualize the appearance of higher molecular weight ubiquitinated Miro1 species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin conjugates.
Conclusion
This compound represents a promising pharmacological tool for the activation of Parkin and the induction of mitophagy. The available data demonstrates its ability to rescue the function of certain Parkin mutants and enhance the activity of partially functional Parkin in patient-derived neurons. While direct, quantitative comparisons across a range of neuronal cell types are still needed to fully elucidate its therapeutic potential, the findings to date strongly support its further investigation as a disease-modifying therapy for Parkinson's disease and other neurodegenerative conditions characterized by impaired mitochondrial quality control. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and the broader field of mitophagy modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of BIO-2007817 for Parkin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIO-2007817, a positive allosteric modulator (PAM) of the E3 ubiquitin ligase Parkin, with other relevant molecules. The aim is to evaluate the specificity of this compound for Parkin, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
This compound is a potent activator of Parkin, an E3 ligase implicated in mitochondrial quality control and mutated in autosomal recessive juvenile Parkinson's disease. It functions as a "molecular glue," enhancing the ability of phospho-ubiquitin (pUb) to activate Parkin's ligase activity.[1][2][3] Experimental data demonstrates its activity in biochemical assays, including Parkin autoubiquitination and the ubiquitination of the mitochondrial substrate Miro1.[4][5] Specificity is suggested by the significantly reduced activity of its enantiomer, BIO-2007818, and the inactivity of a structurally similar analog, BIO-1984542.[4] However, comprehensive data from broad kinase or E3 ligase panel screening to definitively rule out off-target effects is not publicly available. This guide compares this compound with its analogs and other reported Parkin modulators.
Data Presentation: Quantitative Comparison of Parkin Modulators
The following table summarizes the key quantitative data for this compound and its analogs. Direct comparative data for other classes of Parkin activators under identical experimental conditions is limited in the public domain.
| Compound | Target/Mechanism | Assay Type | EC50 | Emax (% of Control) | Reference |
| This compound | Parkin PAM | TR-FRET (Parkin autoubiquitination) | 0.17 µM (170 nM) | ~100% | [4][5] |
| Isothermal Titration Calorimetry (Binding to R0RB:2xpUb) | Kd = 0.04 µM (40 nM) | N/A | [3] | ||
| BIO-2007818 (Enantiomer) | Parkin PAM (less active) | TR-FRET (Parkin autoubiquitination) | ~1.7 µM (10x less potent) | Not specified | [4] |
| Isothermal Titration Calorimetry (Binding to R0RB:2xpUb) | Kd = 6.0 µM (6000 nM) | N/A | [3] | ||
| BIO-1984542 (Analog) | Inactive | TR-FRET (Parkin autoubiquitination) | Inactive | 0% | [4] |
| FB231 | Parkin Activator | mt-Keima mitophagy assay | EC50 = 0.67 µM (in the presence of O/A) | Not directly comparable | [6] |
| MTK458 | PINK1 Activator | mt-Keima mitophagy assay | EC50 = 2.7 µM (in the presence of O/A) | Not directly comparable | [6] |
Note: EC50 values for FB231 and MTK458 are from a cell-based mitophagy assay and are not a direct measure of Parkin activation, hence they are not directly comparable to the biochemical assay data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Parkin Autoubiquitination
This assay quantitatively measures the autoubiquitination of Parkin in a high-throughput format.
-
Principle: The assay relies on the proximity-based energy transfer between a donor fluorophore (e.g., Terbium-cryptate labeled ubiquitin) and an acceptor fluorophore (e.g., Cyanine5-labeled ubiquitin). When these labeled ubiquitin molecules are incorporated into a growing polyubiquitin (B1169507) chain on Parkin, they are brought into close proximity, resulting in a FRET signal.
-
Reaction Mixture:
-
Recombinant human Parkin (wild-type or mutant)
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Terbium-labeled ubiquitin (donor)
-
Cyanine5-labeled ubiquitin (acceptor)
-
Phosphorylated ubiquitin (pS65-Ub) as an activator
-
ATP in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.005% Empigen BB detergent, 0.1 mM DTT)
-
-
Procedure:
-
Dispense the compound to be tested (e.g., this compound) into a 384-well low-volume plate.
-
Add the master mix containing E1, E2, Parkin, and the labeled ubiquitins to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 50-100 µs).
-
-
Data Analysis: The TR-FRET signal is typically calculated as the ratio of the acceptor to donor emission. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Parkin Autoubiquitination Assay (Western Blot)
This assay provides a qualitative or semi-quantitative assessment of Parkin's E3 ligase activity by visualizing the higher molecular weight species corresponding to ubiquitinated Parkin.
-
Principle: Activated Parkin transfers ubiquitin molecules to itself, resulting in a ladder of higher molecular weight bands that can be detected by Western blotting.
-
Reaction Mixture:
-
Recombinant human Parkin
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
pS65-Ub
-
ATP in a reaction buffer (e.g., 50 mM Tris pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
-
Procedure:
-
Assemble the reaction mixture with or without the test compound.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Parkin antibody.
-
Visualize the bands using an appropriate secondary antibody and chemiluminescence detection.
-
Miro1 Ubiquitination Assay
This assay assesses the ability of Parkin to ubiquitinate a known mitochondrial substrate, Miro1.
-
Principle: Activated Parkin ubiquitinates Miro1, leading to a shift in its molecular weight, which can be detected by Western blotting.
-
Reaction Mixture:
-
Recombinant human Parkin
-
Recombinant Miro1
-
E1, E2, Ubiquitin, pS65-Ub, and ATP as in the autoubiquitination assay.
-
-
Procedure:
-
Follow the same initial steps as the Parkin autoubiquitination assay, but include Miro1 in the reaction mixture.
-
After SDS-PAGE and protein transfer, probe the membrane with an anti-Miro1 antibody.
-
Visualize the ubiquitinated Miro1 species as higher molecular weight bands.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PINK1/Parkin signaling pathway and the role of this compound.
Caption: Workflow for evaluating Parkin E3 ligase activity.
References
- 1. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BIO-2007817 and Other THPP Compounds in Parkin Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tetrahydropyrazolo-pyrazine (THPP) compound BIO-2007817 with other molecules in its class, supported by experimental data. The focus is on the activation of Parkin, an E3 ubiquitin ligase implicated in the pathogenesis of early-onset Parkinson's disease.
Mutations in the PARK2 gene, which encodes for Parkin, are a significant cause of autosomal recessive juvenile Parkinsonism. Parkin plays a critical role in mitochondrial quality control by identifying and targeting damaged mitochondria for degradation through a process known as mitophagy. The activation of Parkin is a key therapeutic strategy, and small molecules like this compound have emerged as promising candidates.
This compound is a potent, small-molecule positive allosteric modulator (PAM) of Parkin.[1][2] It belongs to the THPP class of compounds and functions as a "molecular glue" to enhance the activation of Parkin by phosphorylated ubiquitin (pUb).[3][4][5][6] This guide will compare this compound with its less active diastereomer, BIO-2007818, and an inactive analogue, BIO-1984542, to provide a clear structure-activity relationship and highlight key performance differences in various experimental settings.
Quantitative Comparison of THPP Compound Activity
The following tables summarize the quantitative data from key biochemical and biophysical assays used to characterize the activity of this compound and its analogues.
Table 1: Biochemical Activity of THPP Compounds
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | TR-FRET (Parkin Autoubiquitination) | EC50 | 0.17 µM | [1][2][7] |
| BIO-2007818 | TR-FRET (Parkin Autoubiquitination) | Potency vs. This compound | ~10-fold less potent | [1] |
| BIO-1984542 | TR-FRET (Parkin Autoubiquitination) | Activity | Inactive | [1] |
| This compound | Western Blot (Parkin Autoubiquitination) | Maximal Efficacy | Approached at >20 µM | [1] |
| BIO-2007818 | Western Blot (Parkin Autoubiquitination) | Activity | Reduced ability compared to this compound | [1] |
| BIO-1984542 | Western Blot (Parkin Autoubiquitination) | Activity | Inactive | [1] |
| This compound | Western Blot (Miro1 Ubiquitination) | Activity | Concentration-dependent induction | [1] |
| BIO-2007818 | Western Blot (Miro1 Ubiquitination) | Activity | Reduced ability compared to this compound | [1] |
| BIO-1984542 | Western Blot (Miro1 Ubiquitination) | Activity | Inactive | [1] |
Table 2: Biophysical Interaction of THPP Compounds with Parkin
| Compound | Assay Type | Binding Partner | Parameter | Value | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | Parkin R0RB:2xpUb complex | Affinity (Kd) | 10 nM | [6] |
| BIO-2007818 | Isothermal Titration Calorimetry (ITC) | Parkin R0RB:2xpUb complex | Affinity vs. This compound | 150-fold lower affinity | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing mitophagy.
Caption: Parkin activation pathway enhanced by this compound.
Caption: Workflow for a mt-Keima based mitophagy assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TR-FRET Assay for Parkin Autoubiquitination
This assay quantitatively measures the E3 ligase activity of Parkin by monitoring its autoubiquitination.
-
Reagents: Recombinant human Parkin, E1 activating enzyme, E2 conjugating enzyme (UbcH7), biotinylated ubiquitin, terbium-labeled anti-tag antibody (specific to Parkin), streptavidin-d2 (acceptor fluorophore), ATP, and THPP compounds.
-
Procedure:
-
The ubiquitination reaction is initiated by combining Parkin, E1, E2, biotinylated ubiquitin, and ATP in an appropriate reaction buffer.
-
THPP compounds (this compound, BIO-2007818, BIO-1984542) are added at varying concentrations.
-
The reaction is incubated at 37°C for a specified time (e.g., 1-3 hours).
-
The reaction is stopped, and the detection reagents (terbium-labeled antibody and streptavidin-d2) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The ratio of acceptor to donor fluorescence is proportional to the extent of Parkin autoubiquitination.
-
-
Data Analysis: The TR-FRET ratios are plotted against the compound concentration, and the EC50 values are determined using a four-parameter logistic fit.
Western Blot for Parkin Autoubiquitination and Miro1 Ubiquitination
This technique provides a qualitative and semi-quantitative assessment of Parkin's E3 ligase activity towards itself and its substrate, Miro1.
-
Reagents: Recombinant human Parkin, Miro1, E1, E2, ubiquitin, ATP, THPP compounds, lysis buffer, SDS-PAGE gels, transfer membranes, and primary antibodies against Parkin, Miro1, and ubiquitin.
-
Procedure:
-
Set up ubiquitination reactions as described for the TR-FRET assay, with the inclusion of Miro1 for the substrate ubiquitination assay.
-
Incubate with varying concentrations of THPP compounds.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: The appearance of higher molecular weight species of Parkin or Miro1 indicates ubiquitination. The intensity of these bands can be quantified using densitometry.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of THPP compounds to the Parkin:pUb complex.[6]
-
Sample Preparation:
-
A solution of the Parkin construct (e.g., R0RB) complexed with pUb is placed in the sample cell of the calorimeter.
-
The THPP compound is loaded into the injection syringe.
-
Both protein and compound solutions must be in identical, well-matched buffers to minimize heats of dilution.[8]
-
-
Procedure:
-
The sample cell is maintained at a constant temperature.
-
The THPP compound is injected into the sample cell in a series of small aliquots.
-
The heat released or absorbed upon binding is measured for each injection.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein complex. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]
Mitophagy Assay using mt-Keima
This cell-based assay quantifies the delivery of mitochondria to lysosomes, a key step in mitophagy, using a pH-sensitive fluorescent protein, mt-Keima.[3][10][11]
-
Cell Line: A stable cell line co-expressing Parkin and mitochondria-targeted Keima (mt-Keima) is used (e.g., HeLa or SH-SY5Y cells).
-
Procedure:
-
Cells are plated and treated with the THPP compounds for a defined period.
-
Mitophagy is induced by treating the cells with a mitochondrial depolarizing agent like CCCP or a combination of oligomycin (B223565) and antimycin A.[3][10]
-
Cells are then harvested and analyzed by flow cytometry or imaged using confocal microscopy.
-
-
Data Analysis: The mt-Keima protein fluoresces with excitation at 440 nm in the neutral pH of the mitochondria and at 561 nm in the acidic environment of the lysosome. An increase in the 561/440 nm fluorescence ratio indicates an increase in mitophagy.[3][11]
Summary of Findings and Conclusion
The experimental data consistently demonstrate that this compound is a potent activator of Parkin's E3 ligase activity in biochemical assays. It shows a clear concentration-dependent effect on both Parkin autoubiquitination and the ubiquitination of the mitochondrial substrate Miro1.[1] The high binding affinity of this compound to the Parkin:pUb complex, as determined by ITC, provides a biophysical basis for its potent activity.[6]
The comparison with BIO-2007818, which is significantly less active, and the inactive BIO-1984542, highlights a distinct structure-activity relationship within the THPP series.[1] This underscores the specific stereochemical and structural requirements for effective Parkin modulation by this class of compounds.
Interestingly, while this compound demonstrates robust activity in in-vitro biochemical assays, it has been reported to not significantly promote Parkin translocation to mitochondria or induce mitophagy in some cellular models.[1][12] This suggests that while biochemical activation is achieved, additional cellular factors or processes may be rate-limiting for the full downstream effects of mitophagy.
References
- 1. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of parkin by a molecular glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of parkin by a molecular glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
Independent Validation of BIO-2007817's Effect on Mitophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BIO-2007817 in inducing mitophagy, benchmarked against other well-established or naturally derived alternatives. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided.
Executive Summary
This compound is a potent small molecule activator of the E3 ubiquitin ligase Parkin, a key regulator of mitophagy. While it demonstrates a strong effect on Parkin's biochemical activity with an EC50 of approximately 0.17 µM in in-vitro assays, its ability to directly induce mitophagy in cellular models appears to be limited.[1][2][3][4] This guide compares this compound with other known mitophagy inducers: the mitochondrial uncoupler CCCP, and the natural compounds Urolithin A and Resveratrol. These alternatives operate through different mechanisms and exhibit varying degrees of efficacy and specificity in inducing mitophagy. The selection of a suitable compound for research or therapeutic development will depend on the specific experimental context and desired mechanism of action.
Comparative Analysis of Mitophagy Inducers
The following table summarizes the key characteristics and reported quantitative effects of this compound and selected alternative mitophagy inducers. It is important to note that experimental conditions, cell types, and assay methods vary between studies, which can influence the observed efficacy.
| Compound | Target/Mechanism of Action | Effective Concentration Range | Quantitative Mitophagy Induction (Example) | Key Advantages | Key Limitations |
| This compound | Allosteric activator of Parkin E3 ligase.[1][2][3][4] | 0.1 - 20 µM (in vitro Parkin activation)[1][3] | Does not significantly induce mitophagy in tested cell lines.[3] Partially rescues mitophagy in cells with specific Parkin mutations. | High potency and specificity for Parkin activation in biochemical assays. | Does not induce mitophagy in wild-type cells under tested conditions.[3] |
| CCCP | Mitochondrial uncoupler; dissipates mitochondrial membrane potential, leading to PINK1/Parkin-mediated mitophagy. | 5 - 25 µM | ~10-fold increase in mitophagic cells (HeLa-Parkin cells, 6h treatment, mt-Keima FACS).[5] | Robust and widely used positive control for PINK1/Parkin-dependent mitophagy. | High cellular toxicity; non-specific mitochondrial stress. |
| Urolithin A | Natural compound; enhances mitophagy through multiple pathways, including activation of AMPK and SIRT1. | 10 - 50 µM | Significant increase in mitophagy markers (e.g., PINK1, Parkin) and autophagic flux. | Naturally derived with a good safety profile; demonstrated in vivo efficacy. | Mechanism is pleiotropic; may not be suitable for studying specific pathways. |
| Resveratrol | Natural polyphenol; activates SIRT1 and AMPK, leading to induction of autophagy and mitophagy. | 25 - 120 µM | Dose-dependent increase in LC3-II/LC3-I ratio.[6][7] | Well-characterized natural compound with multiple reported health benefits. | Effects on mitophagy can be cell-type dependent and may require higher concentrations. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in mitophagy and its validation, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound | Parkin activator | Probechem Biochemicals [probechem.com]
- 2. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule positive allosteric modulators of Parkin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol depletes mitochondrial DNA and inhibition of autophagy enhances resveratrol-induced caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for BIO-2007817: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of BIO-2007817, a small-molecule positive allosteric modulator of Parkin E3 ligase. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 552.67 g/mol | --INVALID-LINK-- |
| Appearance | Solid Powder | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage Temperature | Powder: -20°C (12 Months) | --INVALID-LINK-- |
| In Solvent: -80°C (6 Months) | --INVALID-LINK-- |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with institutional and regulatory standards. The following diagram outlines the recommended step-by-step procedure.
Caption: Disposal workflow for this compound.
Experimental Protocols: Waste Treatment
For laboratories equipped with chemical waste treatment facilities, the following protocols are advised. These procedures should only be carried out by trained personnel in a designated and properly ventilated area.
3.1. Neutralization of Solutions
-
Solutions of this compound in organic solvents such as DMSO should not be disposed of down the drain.
-
Collect these solutions in a designated, labeled hazardous waste container for organic solvents.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of halogenated and non-halogenated solvent waste.
3.2. Decontamination of Labware
-
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. The solvent rinse should be collected as hazardous waste.
-
After the initial solvent rinse, glassware can be washed with an appropriate laboratory detergent and water.
Safety and Handling
When handling this compound for disposal, the following safety precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, isolate the area. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disclaimer: The information provided here is a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols before handling and disposal.
Personal protective equipment for handling BIO-2007817
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of BIO-2007817, a Parkin positive allosteric modulator. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general laboratory safety protocols for handling novel small molecule compounds and information available for structurally related substances. It is imperative to consult the supplier-provided SDS upon receipt of the compound for definitive safety information.
I. Compound Identification and Properties
This compound is a small molecule activator of the Parkin E3 ligase, investigated for its therapeutic potential in conditions such as early-onset Parkinson's disease.[1][2] It belongs to the tetrahydropyrazolo-pyrazine (THPP) family of compounds.
| Property | Value | Reference |
| Catalog Number | PC-72861 | [2] |
| Molecular Formula | C₃₂H₃₆N₆O₃ | [2] |
| Molecular Weight | 552.679 g/mol | [2] |
| Appearance | Solid | ProbeChem Data Sheet |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | ProbeChem Data Sheet |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
II. Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound. The following PPE is recommended as a minimum standard to create a barrier between the researcher and the chemical.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free. | To prevent skin contact with the compound. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. | Use in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If weighing outside a fume hood, a dust mask may be considered. | A safety data sheet for a related pyrazine (B50134) derivative notes potential for respiratory irritation.[3][4] |
III. Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
A. Preparation and Weighing:
-
Work Area Preparation: Conduct all manipulations of solid this compound within a certified chemical fume hood to control potential dust. Ensure the work surface is clean and uncluttered.
-
Donning PPE: Put on a lab coat, safety glasses, and nitrile gloves before handling the compound.
-
Weighing: Use a calibrated analytical balance. Tare a suitable weighing vessel. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Container Closure: Securely close the primary container of this compound immediately after use and store at the recommended temperature.
B. Solution Preparation:
-
Solvent Dispensing: Dispense the required volume of DMSO (or other appropriate solvent) in the chemical fume hood.
-
Dissolution: Add the weighed this compound to the solvent. Cap the vial and mix by vortexing or gentle agitation until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature (-80°C or -20°C) in a tightly sealed container.[1]
C. Experimental Use:
-
Aliquotting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
Cell Culture and Assays: When adding the compound to cell cultures or biochemical assays, do so in a manner that minimizes aerosol formation.
-
Incubation: Follow your specific experimental protocol for incubation times and conditions.
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
A. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., weighing paper, pipette tips, gloves, contaminated paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
B. Waste Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the solvent(s), and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
V. Emergency Procedures
A. Spills:
-
Small Spills (Solid): In a chemical fume hood, carefully wipe up the powder with a damp paper towel (use water or an appropriate solvent). Place the contaminated paper towel in the solid hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material in the solid hazardous waste container.
-
Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department.
B. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VI. Experimental Workflow and Logical Relationships
Caption: Workflow for handling this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
